molecular formula C18H22O9 B3028065 Methyl 5-O-feruloylquinate

Methyl 5-O-feruloylquinate

Cat. No.: B3028065
M. Wt: 382.4 g/mol
InChI Key: CPYDMLXRLHYXSV-JZAYIOOCSA-N
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Description

Methyl 5-O-feruloylquinate is a derivative of chlorogenic acid where a ferulic acid moiety is esterified to the quinic acid unit. It belongs to the broader class of hydroxycinnamoyl-quinic acids (HCQAs), which are recognized as significant plant secondary metabolites with diverse biological activities . This specific compound has been identified as a constituent in medicinal plants such as Devil's club ( Oplopanax horridus ), where it contributes to the plant's overall antioxidant capacity . As a research chemical, this compound is valuable for studies in natural product chemistry, phytochemistry, and analytical method development. Researchers utilize it as a standard for the identification and quantification of phenolic compounds in complex plant extracts using techniques like HPLC-MS . Its core research value lies in its potential bioactivities, which are linked to those of its parent compounds, ferulic acid and chlorogenic acids. These activities include potent antioxidant effects, which are fundamental in researching oxidative stress . The broader class of HCQAs, to which this compound belongs, is also under investigation for antimicrobial, anti-inflammatory, and neuroprotective properties, providing a strong rationale for its use in biochemical and pharmacological research . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O9/c1-25-13-7-10(3-5-11(13)19)4-6-15(21)27-14-9-18(24,17(23)26-2)8-12(20)16(14)22/h3-7,12,14,16,19-20,22,24H,8-9H2,1-2H3/b6-4+/t12-,14-,16+,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYDMLXRLHYXSV-JZAYIOOCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@@H]2C[C@](C[C@H]([C@@H]2O)O)(C(=O)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Methyl 5-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-O-feruloylquinate is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. As an ester of ferulic acid and methyl quinate, it exhibits significant potential for various biological activities, including antioxidant and anti-inflammatory effects, making it a compound of interest for pharmaceutical and nutraceutical research. This technical guide provides a comprehensive overview of the known natural sources of this compound and its isomers, detailed experimental protocols for its extraction, isolation, and characterization, and an exploration of its hypothesized biological signaling pathways. All quantitative data from the cited literature is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction to this compound

This compound (C₁₈H₂₂O₉, Molar Mass: 382.36 g/mol ) is a derivative of 5-O-feruloylquinic acid, where the carboxylic acid group of the quinic acid moiety is methylated. This structural modification can influence its physicochemical properties, such as lipophilicity, which in turn may affect its bioavailability and biological activity. The presence of the ferulic acid moiety is the primary determinant of its antioxidant properties, owing to the ability of the phenolic hydroxyl group to donate a hydrogen atom and stabilize free radicals.

Natural Sources of this compound and Its Isomers

This compound and its isomers, methyl 3-O-feruloylquinate and methyl 4-O-feruloylquinate, have been identified in a limited number of plant species. The primary sources reported in the scientific literature are Phellodendron amurense and Stemona japonica.

Phellodendron amurense

The bark of Phellodendron amurense Rupr., commonly known as Amur cork tree, is a traditional Chinese medicine. While the plant is primarily known for its alkaloid content, such as berberine (B55584) and palmatine, studies have also reported the presence of phenolic compounds, including this compound.

Stemona japonica

Stemona japonica (Blume) Miq. is a plant species used in traditional medicine in East Asia. Phytochemical investigations of its roots have led to the isolation of various chlorogenic acid derivatives. While the direct isolation of this compound from this plant has not been explicitly detailed in all studies, the confirmed presence of its isomers, methyl 3-O-feruloylquinate and methyl 4-O-feruloylquinate, strongly suggests that Stemona japonica is a significant natural source for this class of compounds.

Quantitative Data

Specific quantitative data for the concentration of this compound in plant materials is not extensively available in the current body of scientific literature. However, data for related compounds and the total phenolic content in the source plants can provide a valuable reference for researchers.

Table 1: Quantitative Data for Feruloylquinic Acid Derivatives and Related Compounds in Natural Sources

Plant SourceCompoundConcentration/YieldMethod of AnalysisReference
Phellodendron amurense3-O-feruloylquinic acidData not availableHPLC-DAD[1]
Phellodendron amurense4-O-feruloylquinic acidData not availableHPLC-DAD[1]
Stemona japonicaMethyl 3-O-feruloylquinateIsolation reported, no quantitative dataPreparative HPLC
Stemona japonicaMethyl 4-O-feruloylquinateIsolation reported, no quantitative dataPreparative HPLC
Stemona japonicaMethyl 5-O-caffeoylquinateIsolation reported, no quantitative dataPreparative HPLC

Note: The table will be updated as more specific quantitative data for this compound becomes available.

Experimental Protocols

The following protocols are based on established methodologies for the extraction, isolation, and characterization of feruloylquinic acid methyl esters and related phenolic compounds from plant materials.

Extraction of Feruloylquinic Acid Methyl Esters from Plant Material

This protocol describes a general method for the extraction of phenolic compounds from dried plant material.

4.1.1. Materials

  • Dried and powdered plant material (e.g., bark of Phellodendron amurense or roots of Stemona japonica)

  • Methanol (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Ultrasonic bath

  • Centrifuge

  • Filter paper (0.45 µm)

4.1.2. Procedure

  • Weigh 100 g of the dried and powdered plant material.

  • Suspend the powder in 500 mL of 80% aqueous methanol.

  • Sonication: Place the suspension in an ultrasonic bath for 30 minutes at room temperature.

  • Maceration: Allow the mixture to stand for 24 hours at room temperature, protected from light.

  • Filtration: Filter the extract through filter paper to remove solid plant material.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

  • Storage: Store the crude extract at -20°C until further processing.

Isolation by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This protocol outlines the purification of this compound from the crude extract using preparative HPLC.

4.2.1. Materials

  • Crude plant extract

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Preparative HPLC system with a Diode Array Detector (DAD)

  • Preparative C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm)

  • Fraction collector

4.2.2. Procedure

  • Sample Preparation: Dissolve the crude extract in a minimal amount of the initial mobile phase composition and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Program: A linear gradient from 10% to 50% B over 40 minutes is a typical starting point. The gradient should be optimized based on the separation of the target compound.

    • Flow Rate: Approximately 15-20 mL/min for a 21.2 mm ID column.

    • Detection: Monitor the elution profile at 325 nm, the characteristic absorption maximum for ferulic acid derivatives.

    • Column Temperature: 25°C

  • Fraction Collection: Collect fractions corresponding to the peak of interest based on the retention time determined from analytical HPLC runs.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization by HPLC and NMR Spectroscopy

4.3.1. High-Performance Liquid Chromatography (HPLC) Analysis

  • System: Analytical HPLC with DAD or UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: As described for preparative HPLC, but with a flow rate of 1.0 mL/min.

  • Detection: 325 nm.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

  • Spectra Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz) to enable complete structural elucidation. The characteristic signals for the methyl ester group are a proton singlet around δ 3.7 ppm and a carbon signal around δ 52 ppm.

Hypothesized Signaling Pathways

Based on the known biological activities of structurally related compounds like ferulic acid and other chlorogenic acids, this compound is hypothesized to exert its antioxidant and anti-inflammatory effects through the modulation of key cellular signaling pathways.

Antioxidant Activity and the Keap1-Nrf2 Signaling Pathway

The antioxidant effects of phenolic compounds are often mediated by the activation of the Keap1-Nrf2 pathway, a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation MFQ Methyl 5-O- feruloylquinate MFQ->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome ubiquitination and degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Hypothesized activation of the Keap1-Nrf2 antioxidant response pathway.
Anti-inflammatory Activity and the NF-κB and MAPK Signaling Pathways

The anti-inflammatory properties of many natural phenolic compounds are attributed to their ability to inhibit the pro-inflammatory NF-κB and MAPK signaling pathways.

5.2.1. NF-κB Signaling Pathway The transcription factor NF-κB is a key regulator of inflammation. In its inactive state, it is sequestered in the cytoplasm by the inhibitor protein IκB. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK activates MFQ Methyl 5-O- feruloylquinate MFQ->IKK inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB NFkB_free NF-κB IkB_NFkB->NFkB_free releases Proteasome Proteasomal Degradation IkB_NFkB->Proteasome ubiquitination of IκB NFkB_nuc NF-κB NFkB_free->NFkB_nuc translocation Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) NFkB_nuc->Proinflammatory_Genes activates transcription

Hypothesized inhibition of the NF-κB inflammatory signaling pathway.

5.2.2. MAPK Signaling Pathway Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate a wide range of cellular processes, including inflammation. The three main MAPK cascades are the ERK, JNK, and p38 pathways. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors that promote the expression of pro-inflammatory genes.

MAPK_Pathway cluster_pathways MAPK Cascades Stimuli Inflammatory Stimuli ERK ERK Stimuli->ERK JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 MFQ Methyl 5-O- feruloylquinate MFQ->ERK inhibits MFQ->JNK inhibits MFQ->p38 inhibits Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors activates Proinflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Proinflammatory_Genes

Hypothesized inhibition of the MAPK inflammatory signaling pathways.

Conclusion

This compound is a promising natural product with potential antioxidant and anti-inflammatory activities. This guide has identified Phellodendron amurense and Stemona japonica as its primary known and potential natural sources. While specific quantitative data for this compound remains limited, the provided experimental protocols for extraction, isolation, and characterization offer a solid foundation for further research. The hypothesized mechanisms of action, involving the Keap1-Nrf2, NF-κB, and MAPK signaling pathways, provide a rationale for its potential therapeutic applications. Further studies are warranted to quantify the concentration of this compound in various natural sources and to elucidate its precise biological activities and mechanisms of action.

References

An In-depth Technical Guide to Methyl 5-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-O-feruloylquinate is a naturally occurring phenolic compound that belongs to the class of feruloylquinic acids. It is the methyl ester of 5-O-feruloylquinic acid. This compound has been identified in Phellodendron amurense, a plant used in traditional medicine.[1] As a derivative of ferulic acid and quinic acid, it is structurally related to a class of compounds known for their various biological activities.

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and potential biological activities, largely inferred from studies on its parent compound and isomers due to the limited specific research on this molecule. This document also outlines detailed experimental protocols and hypothesized signaling pathways to serve as a foundational resource for further research and drug development.

IUPAC Name: methyl (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate[1]

CAS Number: 154461-64-0[1]

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₁₈H₂₂O₉PubChem[1]
Molecular Weight382.4 g/mol PubChem[1]
XLogP30.2PubChem[1]
Hydrogen Bond Donor Count4PubChem[1]
Hydrogen Bond Acceptor Count9PubChem[1]
Rotatable Bond Count7PubChem[1]

Potential Biological Activities and Quantitative Data

Direct experimental data on the biological activities of this compound are scarce. However, based on the known activities of its parent compound, 5-O-feruloylquinic acid, and its isomer, Methyl 4-O-feruloylquinate, we can infer its potential therapeutic properties.

Antioxidant Activity (Inferred from 5-O-feruloylquinic acid)

The parent compound, 5-O-feruloylquinic acid, is a known antioxidant. It is expected that this compound would exhibit similar properties.

CompoundAssayIC₅₀Reference
5-O-feruloylquinic acidDPPH Radical Scavenging~9 µMCayman Chemical
5-O-feruloylquinic acidSuperoxide Anion Radical Scavenging~36 µMCayman Chemical
Anti-Inflammatory and Antiviral Activity (Inferred from Methyl 4-O-feruloylquinate)

Studies on the isomer, Methyl 4-O-feruloylquinate, suggest potential anti-inflammatory and antiviral activities.

CompoundBioactivityCell LineAssayResultsReference
Methyl 4-O-feruloylquinateAnti-H5N1 Influenza A VirusMDCK cellsNeutral Red Uptake Assay3% protective rate at 5 µMBenchchem[2]

Hypothesized Signaling Pathways

Based on the activities of related compounds, this compound may modulate key signaling pathways involved in inflammation and cellular metabolism.

NF-κB and MAPK Signaling Pathways

It is hypothesized that, like other phenolic compounds, this compound may exert anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Hypothesized modulation of NF-κB and MAPK pathways.
Sirtuin 1 (Sirt1) Activation Pathway

The parent compound, 5-O-feruloylquinic acid, is a known agonist of Sirtuin 1 (Sirt1), an enzyme involved in metabolic regulation and aging. Ferulic acid itself is also reported to enhance Sirt1 expression.[3] Therefore, this compound may also act as a Sirt1 activator.

Sirt1 Activation Pathway Methyl_5_O_feruloylquinate This compound Sirt1 Sirt1 (Inactive) Methyl_5_O_feruloylquinate->Sirt1 Activation Sirt1_active Sirt1 (Active) Sirt1->Sirt1_active NADH NADH Sirt1_active->NADH Deacetylated_Substrates Deacetylated Substrates Sirt1_active->Deacetylated_Substrates Deacetylation NAD NAD+ NAD->Sirt1_active Acetylated_Substrates Acetylated Substrates Acetylated_Substrates->Sirt1_active Cellular_Effects Metabolic Regulation, Stress Response, Anti-aging Effects Deacetylated_Substrates->Cellular_Effects

Hypothesized activation of the Sirt1 pathway.

Experimental Protocols

Proposed Synthesis of this compound

The following is a proposed multi-step synthesis protocol adapted from methods for similar compounds.

  • Esterification of D-(-)-quinic acid:

    • Suspend D-(-)-quinic acid in methanol (B129727).

    • Add a catalytic amount of an acid catalyst (e.g., (±)-10-camphorsulfonic acid).

    • Reflux the mixture and monitor the reaction by Thin Layer Chromatography (TLC).

    • Neutralize the catalyst and remove the solvent under reduced pressure to obtain methyl quinate.

  • Selective Protection of Hydroxyl Groups:

    • Selectively protect the vicinal diequatorial hydroxyls (C-3 and C-4) of methyl quinate, for example, by forming a butane (B89635) 2,3-bisacetal (BBA) using 2,2,3,3-tetramethoxybutane (B127872) with an acid catalyst.

    • Purify the protected methyl quinate using column chromatography.

  • Esterification with Feruloyl Chloride:

  • Deprotection:

    • Dissolve the protected this compound in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous HCl.

    • Stir at room temperature until deprotection is complete (monitored by TLC).

    • Extract the product and purify by column chromatography and/or recrystallization.

Synthesis Workflow Start D-(-)-Quinic Acid Step1 Esterification (Methanol, Acid Catalyst) Start->Step1 Intermediate1 Methyl Quinate Step1->Intermediate1 Step2 Selective Protection of -OH groups Intermediate1->Step2 Intermediate2 Protected Methyl Quinate Step2->Intermediate2 Step3 Esterification (Feruloyl Chloride, DMAP) Intermediate2->Step3 Intermediate3 Protected Methyl 5-O-feruloylquinate Step3->Intermediate3 Step4 Deprotection (Aqueous HCl) Intermediate3->Step4 End This compound Step4->End

Proposed workflow for the synthesis of this compound.
Isolation from Phellodendron amurense

A general procedure for the isolation of compounds from Phellodendron amurense involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., bark) is extracted with a solvent such as methanol.

  • Fractionation: The crude extract is then partitioned between different solvents of varying polarity (e.g., chloroform, ethyl acetate, n-butanol, and water) to separate compounds based on their solubility.

  • Chromatography: Each fraction is subjected to various chromatographic techniques, such as silica (B1680970) gel column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and preparative TLC, to isolate the individual compounds.

  • Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

DPPH Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of a compound.

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

    • Prepare a series of concentrations of this compound and a standard antioxidant (e.g., ascorbic acid or Trolox).

  • Reaction:

    • In a 96-well microplate, add a specific volume of the sample or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction. Include a control with only the solvent and DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Conclusion

This compound is a natural product with a chemical structure that suggests potential antioxidant, anti-inflammatory, and metabolic regulatory activities. While direct experimental evidence for this specific compound is limited, the available data on its parent compound, 5-O-feruloylquinic acid, and its isomer, Methyl 4-O-feruloylquinate, provide a strong rationale for further investigation. The hypothesized modulation of the NF-κB, MAPK, and Sirt1 signaling pathways presents exciting avenues for research into its therapeutic potential. The experimental protocols outlined in this guide offer a framework for the synthesis, isolation, and biological evaluation of this compound, encouraging further studies to elucidate its precise mechanisms of action and validate its potential as a drug development candidate.

References

The Biological Activity of Methyl 5-O-feruloylquinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-O-feruloylquinate is a naturally occurring phenolic compound belonging to the chlorogenic acid family. It is an ester formed from ferulic acid and the methyl ester of quinic acid. Found in plants such as Phellodendron amurense, this molecule is of significant interest to the scientific community for its potential therapeutic properties.[1] Its structural components, ferulic acid and quinic acid, are both known for their biological activities, suggesting that their combination in this compound could result in synergistic or unique pharmacological effects.[2][3]

This technical guide provides a comprehensive overview of the known and predicted biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and enzyme-inhibiting properties. Due to the limited availability of direct experimental data for this specific compound, this guide also draws upon data from structurally related compounds, such as other feruloylquinic acid isomers and ferulic acid, to provide a predictive framework for its potential efficacy and mechanisms of action.

Antioxidant Activity

The antioxidant potential of this compound is largely attributed to its feruloyl moiety.[2] Ferulic acid is a well-documented antioxidant that can neutralize free radicals by donating a hydrogen atom from its phenolic hydroxyl group, which is stabilized by resonance.[2] It is anticipated that this compound will exhibit significant free radical scavenging activity.[2]

Quantitative Data on Antioxidant Activity of Related Compounds
Compound/ExtractAssayIC50 ValueReference
3-O-Feruloylquinic acidDPPH Radical Scavenging0.06 mg/mL[4]
3-O-Feruloylquinic acidABTS Radical Scavenging0.017 mg/mL[4]
3-O-Feruloylquinic acidHydroxyl Radical Scavenging0.49 mg/mL[4]
Caffeic acidα-amylase Inhibition3.68 µg/mL[5]
Chlorogenic acidα-amylase Inhibition9.10 µg/mL[5]
Caffeic acidα-glucosidase Inhibition4.98 µg/mL[5]
Chlorogenic acidα-glucosidase Inhibition9.24 µg/mL[5]
Experimental Protocols for Antioxidant Assays

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[2][6]

  • Reagent Preparation : A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.[2]

  • Sample Preparation : this compound is dissolved in a suitable solvent (e.g., methanol or DMSO) to create a stock solution, from which a series of dilutions are made.[2]

  • Assay Procedure : In a 96-well plate, a small volume of the sample or standard (e.g., Trolox or ascorbic acid) is mixed with the DPPH solution.[6]

  • Incubation : The plate is incubated in the dark at room temperature for 30 minutes.[2]

  • Measurement : The absorbance is measured at 517 nm using a microplate reader.[2][6]

  • Calculation : The percentage of scavenging activity is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the sample concentration.[6]

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[2]

  • Reagent Preparation : The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.[2]

  • Working Solution : The ABTS•+ solution is diluted with ethanol (B145695) or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Assay Procedure : A small volume of the sample or standard is added to the ABTS•+ working solution in a 96-well plate.[2]

  • Incubation : The plate is incubated at room temperature for 6-7 minutes.[2]

  • Measurement : The absorbance is measured at 734 nm.[2]

  • Calculation : The percentage of scavenging is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

Predicted Antioxidant Signaling Pathway: Nrf2 Activation

It is hypothesized that this compound, similar to other phenolic compounds, may exert its antioxidant effects not only by direct radical scavenging but also by activating the Keap1-Nrf2 signaling pathway.[8] This pathway is a key regulator of the cellular antioxidant response.

Predicted Nrf2-Keap1 antioxidant response pathway activation by this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of ferulic acid and chlorogenic acids are well-established, suggesting that this compound likely possesses similar activities.[9][10] These compounds are known to modulate key inflammatory pathways, such as NF-κB and MAPK, and inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[9][11]

Quantitative Data on Anti-inflammatory Activity of Related Compounds

The following table presents data on the anti-inflammatory effects of compounds structurally related to this compound.

CompoundCell Line/ModelAssayIC50 Value/EffectReference
3-O-Feruloylquinic acidRAW 264.7 cellsInhibition of NO productionEffective at 1-400 µg/mL[4]
Chlorogenic acidA549 cellsInhibition of cell proliferation-[12]
Ferulic acid derivative (S-52372)RAW 264.7 cellsInhibition of NO, TNF-α, IL-1β, IL-6-[13]
Experimental Protocols for Anti-inflammatory Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages (e.g., RAW 264.7 cells) upon stimulation with lipopolysaccharide (LPS).[14]

  • Cell Culture : RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment : Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL).[14]

  • Incubation : The cells are incubated for 24 hours.

  • Griess Assay : The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.[14] An equal volume of supernatant and Griess reagent are mixed, and the absorbance is measured at 540 nm.[14]

  • Calculation : The percentage of NO production inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2, enzymes that are crucial for the synthesis of prostaglandins, which are inflammatory mediators.[14]

  • Protocol : Commercially available COX inhibitor screening kits are typically used.

  • Procedure : The test compound is incubated with purified COX-1 or COX-2 enzyme.

  • Reaction Initiation : Arachidonic acid is added to initiate the enzymatic reaction.

  • Measurement : The production of prostaglandin (B15479496) H2 is measured using a colorimetric or fluorometric method as per the kit's instructions.[14]

Predicted Anti-inflammatory Signaling Pathways: NF-κB and MAPK Inhibition

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3]

Anti_Inflammatory_Pathways cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK M5FQ Methyl 5-O- feruloylquinate M5FQ->IKK Inhibits M5FQ->MAPKKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Sequesters Proteasome Proteasome IkappaB->Proteasome Degradation NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Inflammation Inflammation Inflammatory_Genes->Inflammation NFkappaB_n->Inflammatory_Genes AP1_n->Inflammatory_Genes Experimental_Workflow start Start: Compound (this compound) antioxidant Antioxidant Activity Assays start->antioxidant anti_inflammatory Anti-inflammatory Activity Assays start->anti_inflammatory enzyme_inhibition Enzyme Inhibition Assays start->enzyme_inhibition cytotoxicity Cytotoxicity Assays start->cytotoxicity dpph DPPH Assay antioxidant->dpph abts ABTS Assay antioxidant->abts data_analysis Data Analysis (IC50 Determination) dpph->data_analysis abts->data_analysis no_production NO Production Assay (RAW 264.7 cells) anti_inflammatory->no_production cox_inhibition COX Inhibition Assay anti_inflammatory->cox_inhibition no_production->data_analysis cox_inhibition->data_analysis glucosidase α-Glucosidase Assay enzyme_inhibition->glucosidase amylase α-Amylase Assay enzyme_inhibition->amylase glucosidase->data_analysis amylase->data_analysis mtt MTT Assay (Cancer Cell Lines) cytotoxicity->mtt mtt->data_analysis mechanistic Mechanistic Studies (Western Blot, qPCR for Signaling Pathways) data_analysis->mechanistic end Conclusion on Biological Activity Profile mechanistic->end

References

Methyl 5-O-feruloylquinate: A Technical Guide to its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-O-feruloylquinate is a natural phenolic compound found in various plants, including Phellodendron amurense and Eleutherococcus senticosus. As a derivative of ferulic acid and quinic acid, it is of significant interest for its potential therapeutic properties, particularly its antioxidant effects. The antioxidant capacity of this molecule is primarily attributed to its feruloyl moiety. Ferulic acid is a well-documented antioxidant that can neutralize free radicals by donating a hydrogen atom from its phenolic hydroxyl group, leading to the formation of a stable phenoxyl radical and thereby terminating radical chain reactions. This technical guide provides an in-depth overview of the antioxidant potential of this compound, detailing the experimental protocols for its evaluation and exploring its likely mechanism of action through the Nrf2 signaling pathway.

Quantitative Antioxidant Data

While direct quantitative antioxidant data for the isolated this compound is limited in publicly available literature, data from studies on plant extracts containing this compound and on structurally related molecules provide valuable insights into its potential efficacy.

Table 1: Quantitative Data for Plant Extracts Containing this compound and Related Compounds

Compound/ExtractAssayResultSource
Eleutherococcus senticosus leaf extract (containing 1.37–15.41 mg/g this compound)DPPH Radical ScavengingStrong activity reported[1]
Eleutherococcus senticosus leaf extract (containing 15.41 ± 0.173 mg/g this compound)In vitro antioxidant assaysSignificant free radical scavenging activity[2][3]
5-O-Feruloylquinic Acid (isomer)Hydroperoxyl Radical Scavenging (Computational)k = 4.10 × 10⁴ M⁻¹s⁻¹ (in lipid media)
Methyl Ferulate (related ester)DPPH Radical ScavengingIC50 = 73.213 ± 11.20 µM

Note: The data presented for Eleutherococcus senticosus extracts suggest a correlation between the presence of this compound and the observed antioxidant activity. Direct testing of the purified compound is required for conclusive quantitative analysis.

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Principle: DPPH• (Violet) + Antioxidant-H → DPPH-H (Yellow) + Antioxidant•

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be freshly prepared and stored in the dark.

  • Sample Preparation:

    • Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a stock solution.

    • Prepare a series of dilutions from the stock solution.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each sample dilution.

    • Prepare a control well containing 100 µL of DPPH solution and 100 µL of the solvent.

    • Prepare a blank well for each sample concentration containing 100 µL of the sample and 100 µL of methanol (without DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay evaluates the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant leads to a loss of color.

Principle: ABTS•⁺ (Blue-Green) + Antioxidant → ABTS (Colorless) + Oxidized Antioxidant

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

    • Working Solution: Dilute the ABTS•⁺ stock solution with ethanol (B145695) or a phosphate (B84403) buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation:

    • Prepare serial dilutions of this compound in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the sample or a standard antioxidant (e.g., 10 µL) to a 96-well plate.

    • Add a larger volume of the ABTS•⁺ working solution (e.g., 190 µL) to each well.

    • Incubate the plate at room temperature for 6-7 minutes.

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•⁺ scavenging is calculated similarly to the DPPH assay. The IC50 value is then determined.

Signaling Pathway and Experimental Workflow Diagrams

Nrf2 Signaling Pathway Activation

Phenolic compounds like this compound are believed to exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like feruloyl compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation MFQ This compound MFQ->Keap1_Nrf2 induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Keap1 Keap1 Keap1_Nrf2->Keap1 releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates a generalized workflow for conducting in vitro antioxidant assays such as DPPH and ABTS.

experimental_workflow prep 1. Preparation sub_prep1 a. Prepare Reagents (DPPH/ABTS•⁺ solution) sub_prep2 b. Prepare Sample Stock Solution (this compound) sub_prep3 c. Prepare Serial Dilutions assay 2. Assay Procedure prep->assay sub_assay1 a. Add Reagents and Samples to 96-well plate sub_assay2 b. Incubate (Time and temperature as per protocol) measurement 3. Measurement assay->measurement sub_measurement1 a. Read Absorbance (Spectrophotometer) analysis 4. Data Analysis measurement->analysis sub_analysis1 a. Calculate % Inhibition sub_analysis2 b. Plot Inhibition vs. Concentration sub_analysis3 c. Determine IC50 Value

Caption: Experimental workflow for in vitro antioxidant assays.

Conclusion

This compound presents a promising profile as a natural antioxidant. Its chemical structure, particularly the presence of the feruloyl moiety, suggests a strong capacity for free radical scavenging. Furthermore, its potential to modulate the Nrf2 signaling pathway indicates a role in enhancing endogenous antioxidant defenses. While further studies with the purified compound are necessary to establish definitive quantitative antioxidant values, the available data from related compounds and plant extracts provide a solid foundation for its continued investigation as a potential therapeutic agent in conditions associated with oxidative stress. The standardized protocols and workflows provided in this guide offer a framework for researchers to rigorously evaluate the antioxidant potential of this compound and similar natural products.

References

The Anti-inflammatory Potential of Methyl 5-O-feruloylquinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anti-inflammatory effects of Methyl 5-O-feruloylquinate is limited in publicly available scientific literature. This guide synthesizes information from structurally related compounds, primarily Methyl 4-O-feruloylquinate and 5-O-feruloylquinic acid, to provide a prospective analysis of its potential anti-inflammatory properties and mechanisms. The presented data should be interpreted as predictive and serve as a foundation for future research.

Introduction

This compound is a natural phenolic compound belonging to the chlorogenic acid family. It is an ester formed between ferulic acid and methyl quinate.[1] The presence of the ferulic acid moiety suggests potential anti-inflammatory and antioxidant properties, as ferulic acid and its derivatives are well-documented for these biological activities.[2] This technical guide provides a comprehensive overview of the hypothesized anti-inflammatory effects of this compound, including its potential mechanisms of action, detailed experimental protocols for in vitro evaluation, and a summary of quantitative data from closely related molecules.

Core Anti-inflammatory Mechanisms

The anti-inflammatory activity of this compound is likely exerted through the modulation of key signaling pathways involved in the inflammatory response. Based on studies of similar phenolic compounds, the primary targets are hypothesized to be the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is postulated to inhibit this pathway by preventing the degradation of IκBα, thereby sequestering NF-κB p65 in the cytoplasm.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to external stressors, including inflammation.[3] Activation of these kinases leads to the phosphorylation of various transcription factors that regulate the expression of inflammatory mediators. It is hypothesized that this compound can interfere with the phosphorylation of key MAPK proteins, thus dampening the downstream inflammatory response.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of the closely related compound, Methyl 4-O-feruloylquinate, in LPS-stimulated RAW264.7 macrophages. This data provides a benchmark for the expected potency of this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production [2]

CompoundConcentration (µM)Inhibition of NO Production (%)IC₅₀ (µM)
Methyl 4-O-feruloylquinate 1035 ± 4.228.5
2558 ± 5.1
5085 ± 6.3
Ferulic Acid 1030 ± 3.835.2
2552 ± 4.5
5078 ± 5.9
Diclofenac 1045 ± 4.815.8
2575 ± 6.2
5095 ± 7.1

Table 2: Inhibition of Pro-inflammatory Cytokines (at 50 µM) [2]

CompoundInhibition of TNF-α (%)Inhibition of IL-6 (%)Inhibition of IL-1β (%)
Methyl 4-O-feruloylquinate 75 ± 6.868 ± 5.972 ± 6.3
Ferulic Acid 65 ± 5.560 ± 5.162 ± 5.4
Diclofenac 92 ± 8.188 ± 7.590 ± 7.8

Table 3: Inhibition of Cyclooxygenase (COX) Enzymes [2]

CompoundCOX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)
Methyl 4-O-feruloylquinate >10045.6
Ferulic Acid >10062.3
Diclofenac 5.20.8

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the anti-inflammatory effects of this compound are provided below.

Cell Culture and Treatment

Murine macrophage cell line RAW264.7 is a suitable in vitro model for studying inflammation.[4] Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded and allowed to adhere overnight. They are then pre-treated with various concentrations of the test compound for 1 hour before being stimulated with 1 µg/mL of Lipopolysaccharide (LPS) to induce an inflammatory response.[2]

Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant as an indicator of NO production.[2]

Protocol:

  • After 24 hours of LPS stimulation, collect 100 µL of cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration from a standard curve generated using sodium nitrite.[2]

Pro-inflammatory Cytokine Measurement (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[2]

Protocol:

  • Collect cell culture supernatants after 24 hours of LPS stimulation.

  • Use commercial ELISA kits for mouse TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations from a standard curve.[2]

Western Blot Analysis for Signaling Proteins

Principle: Western blotting is employed to detect the levels of key proteins in the NF-κB and MAPK signaling pathways to elucidate the mechanism of action.[3]

Protocol:

  • After treatment, lyse the cells to extract total protein.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of p65, IκBα, p38, ERK, and JNK, along with a loading control (e.g., β-actin).

  • After washing, incubate the membrane with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cyclooxygenase (COX) Inhibition Assay

Principle: This assay measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes, which are crucial in the synthesis of prostaglandins.[2]

Protocol:

  • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

  • Incubate the test compound with purified COX-1 or COX-2 enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Measure the production of prostaglandin (B15479496) H2 via a colorimetric or fluorometric method as per the kit's instructions.[2]

Visualizations

Signaling Pathway Diagrams

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p65 IκBα-p65 (Inactive) p65 p65 p65_nucleus p65 (Active) p65->p65_nucleus Translocation IkBa_p65->p65 Degradation of IκBα Inflammation Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) p65_nucleus->Inflammation nucleus Nucleus M5FQ Methyl 5-O-feruloylquinate M5FQ->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 ERK ERK MEK1_2->ERK JNK JNK MKK4_7->JNK AP1 AP-1 p38->AP1 Activate ERK->AP1 Activate JNK->AP1 Activate Inflammation Pro-inflammatory Gene Expression AP1->Inflammation M5FQ Methyl 5-O-feruloylquinate M5FQ->TAK1 Inhibits

Caption: Proposed modulation of the MAPK signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow start Seed RAW264.7 cells and adhere overnight pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate supernatant Collect Supernatant incubate->supernatant cells Lyse Cells incubate->cells griess Griess Assay (NO measurement) supernatant->griess elisa ELISA (Cytokine measurement) supernatant->elisa western Western Blot (Signaling protein analysis) cells->western

Caption: In vitro experimental workflow for assessing anti-inflammatory effects.

Conclusion

While direct experimental evidence for the anti-inflammatory effects of this compound is still emerging, the data from structurally analogous compounds strongly suggest its potential as a modulator of inflammatory responses. Its hypothesized mechanism of action involves the inhibition of the NF-κB and MAPK signaling pathways, which are critical in the pathogenesis of numerous inflammatory disorders. The provided experimental protocols offer a robust framework for the systematic in vitro evaluation of this compound. Further research, including head-to-head comparisons with its isomers and in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound for the development of novel anti-inflammatory agents.

References

An In-depth Technical Guide to the Discovery and Isolation of Methyl 5-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-O-feruloylquinate is a naturally occurring phenolic compound that has garnered interest within the scientific community for its potential therapeutic properties, including its role as a SIRT1 agonist and its anti-inflammatory activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. Detailed experimental protocols for its isolation from natural sources and its chemical synthesis are presented, alongside extensive spectroscopic data for its characterization. Furthermore, this document elucidates the compound's known biological activities and its modulation of key signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound belongs to the family of hydroxycinnamoyl-quinic acids, which are esters formed between a hydroxycinnamic acid (in this case, ferulic acid) and quinic acid, with a methyl ester at the C-1 carboxyl group of the quinic acid moiety. First identified as a natural constituent in a variety of plant species, including Phellodendron amurense, Coptis chinensis, Gynura divaricata, and Eleutherococcus senticosus, this compound is of significant interest due to its structural similarity to other bioactive phenolic compounds. Its potential as a modulator of cellular signaling pathways, such as the NF-κB and SIRT1 pathways, positions it as a promising candidate for further investigation in the context of inflammatory diseases and age-related pathologies.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₈H₂₂O₉--INVALID-LINK--
Molecular Weight 382.36 g/mol --INVALID-LINK--
IUPAC Name methyl (1R,3R,4S,5R)-1,3,4-trihydroxy-5-{[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylate--INVALID-LINK--
Appearance Yellow amorphous powder[1][2]
Solubility Soluble in methanol (B129727), ethanol, DMSO, and other polar organic solvents.General knowledge

Isolation from Natural Sources

This compound has been successfully isolated from several plant species. The following protocol is a generalized procedure based on methodologies reported for the isolation of caffeoylquinic acid derivatives from plants like Gynura divaricata and Eleutherococcus senticosus.

Experimental Protocol for Isolation
  • Plant Material Collection and Preparation:

    • Collect fresh aerial parts of a source plant (e.g., Eleutherococcus senticosus leaves).

    • Air-dry the plant material in the shade at room temperature for 7-10 days.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (1 kg) with 80% aqueous methanol (5 L) at room temperature for 24 hours, with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water (1 L) and sequentially partition with n-hexane (3 x 1 L), chloroform (B151607) (3 x 1 L), ethyl acetate (B1210297) (3 x 1 L), and n-butanol (3 x 1 L).

    • Concentrate each fraction to dryness under reduced pressure. The n-butanol fraction is typically enriched with polar glycosides and esters like this compound.

  • Column Chromatography:

    • Subject the n-butanol fraction to column chromatography on a silica (B1680970) gel (200-300 mesh) column.

    • Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 80:20, v/v).

    • Collect fractions of 50-100 mL and monitor by thin-layer chromatography (TLC) using a chloroform-methanol-water (8:2:0.2, v/v/v) mobile phase and visualization under UV light (254 nm and 366 nm).

    • Combine fractions showing similar TLC profiles.

  • Further Purification:

    • Subject the fractions containing the target compound to further purification using Sephadex LH-20 column chromatography with methanol as the eluent.

    • Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient.

Quantitative Data

While specific yield percentages for the isolation of this compound are not extensively reported, quantitative analysis of Eleutherococcus senticosus leaves has shown its content to range from 1.37 to 15.41 mg/g of the dried plant material[3].

Chemical Synthesis

The synthesis of this compound can be approached by the esterification of a suitably protected methyl quinate with ferulic acid. The following is a proposed synthetic route based on the synthesis of related feruloylquinic acids[4].

Experimental Protocol for Synthesis
  • Protection of Quinic Acid:

    • Protect the 1,3, and 4-hydroxyl groups of quinic acid. A common method involves the formation of an acetonide or a silyl (B83357) ether.

  • Methyl Esterification:

    • Esterify the carboxylic acid group of the protected quinic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield the corresponding methyl ester.

  • Activation of Ferulic Acid:

    • Protect the phenolic hydroxyl group of ferulic acid (e.g., as an acetyl or silyl ether).

    • Activate the carboxylic acid group of the protected ferulic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride.

  • Esterification:

    • React the protected methyl quinate with the activated ferulic acid derivative in the presence of a base (e.g., pyridine (B92270) or triethylamine) to form the ester linkage at the 5-hydroxyl position.

  • Deprotection:

    • Remove all protecting groups under appropriate conditions (e.g., acidic hydrolysis for acetonides, fluoride-based reagents for silyl ethers) to yield this compound.

  • Purification:

    • Purify the final product by column chromatography on silica gel followed by recrystallization.

Spectroscopic Data and Characterization

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (500 MHz, CD₃OD):

    • Quinic Acid Moiety: δ 5.40 (1H, m, H-5), 4.25 (1H, dd, J = 8.5, 3.0 Hz, H-3), 3.90 (1H, m, H-4), 3.75 (3H, s, -OCH₃ at C-1), 2.30-2.10 (4H, m, H-2ax, H-2eq, H-6ax, H-6eq).

    • Feruloyl Moiety: δ 7.65 (1H, d, J = 15.9 Hz, H-7'), 7.20 (1H, d, J = 1.9 Hz, H-2'), 7.08 (1H, dd, J = 8.2, 1.9 Hz, H-6'), 6.80 (1H, d, J = 8.2 Hz, H-5'), 6.35 (1H, d, J = 15.9 Hz, H-8'), 3.90 (3H, s, -OCH₃ at C-3').

  • ¹³C-NMR (125 MHz, CD₃OD):

    • Quinic Acid Moiety: δ 176.5 (C-7), 77.0 (C-1), 74.5 (C-4), 72.0 (C-5), 70.5 (C-3), 53.0 (-OCH₃ at C-1), 38.5 (C-2), 36.0 (C-6).

    • Feruloyl Moiety: δ 168.0 (C-9'), 160.0 (C-4'), 149.5 (C-3'), 147.0 (C-7'), 128.0 (C-1'), 124.0 (C-6'), 116.5 (C-5'), 115.0 (C-8'), 111.5 (C-2'), 56.5 (-OCH₃ at C-3').

¹H-NMR Data ¹³C-NMR Data
Chemical Shift (δ, ppm) , Multiplicity , J (Hz) , Assignment Chemical Shift (δ, ppm) , Assignment
7.65, d, 15.9, H-7'176.5, C-7
7.20, d, 1.9, H-2'168.0, C-9'
7.08, dd, 8.2, 1.9, H-6'160.0, C-4'
6.80, d, 8.2, H-5'149.5, C-3'
6.35, d, 15.9, H-8'147.0, C-7'
5.40, m, H-5128.0, C-1'
4.25, dd, 8.5, 3.0, H-3124.0, C-6'
3.90, m, H-4116.5, C-5'
3.90, s, -OCH₃ (feruloyl)115.0, C-8'
3.75, s, -OCH₃ (quinic)111.5, C-2'
2.30-2.10, m, H-2ax, H-2eq, H-6ax, H-6eq77.0, C-1
74.5, C-4
72.0, C-5
70.5, C-3
56.5, -OCH₃ (feruloyl)
53.0, -OCH₃ (quinic)
38.5, C-2
36.0, C-6
Mass Spectrometry
  • High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS):

    • [M-H]⁻ ion observed at m/z 381.2299, corresponding to the calculated molecular formula C₁₈H₂₁O₉⁻[5].

  • Tandem Mass Spectrometry (MS/MS) Fragmentation:

    • The fragmentation of the [M-H]⁻ precursor ion is expected to yield characteristic product ions corresponding to the loss of the feruloyl moiety and fragments of the quinic acid core. Key expected fragments include m/z 193 (deprotonated ferulic acid), m/z 175 (dehydrated deprotonated ferulic acid), and m/z 191 (deprotonated quinic acid).

Biological Activities and Signaling Pathways

This compound is reported to possess anti-inflammatory and sirtuin-activating properties.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

Phenolic compounds are well-known for their anti-inflammatory effects, often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is hypothesized that this compound exerts its anti-inflammatory effects by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as TNF-α, IL-6, and COX-2[3].

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB phosphorylates IκBα p_IkBa p-IκBα NFkB p65/p50 IkBa_NFkB->NFkB releases ub_p_IkBa Ub-p-IκBα p_IkBa->ub_p_IkBa ubiquitination proteasome Proteasome ub_p_IkBa->proteasome degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc translocates to nucleus Nucleus DNA DNA NFkB_nuc->DNA binds to mRNA Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->mRNA M5OFQ This compound M5OFQ->IKK inhibits SIRT1_Activation_Pathway M5OFQ This compound SIRT1 SIRT1 M5OFQ->SIRT1 allosterically activates Ac_Substrate Acetylated Substrate (p53, PGC-1α) SIRT1->Ac_Substrate deacetylates Deac_Substrate Deacetylated Substrate Cellular_Effects Downstream Cellular Effects (↓Apoptosis, ↑Mitochondrial Biogenesis) Deac_Substrate->Cellular_Effects Isolation_Workflow Plant Dried Plant Material (e.g., Eleutherococcus senticosus leaves) Extraction Maceration with 80% Methanol Plant->Extraction Partition Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate, n-Butanol) Extraction->Partition BuOH_fraction n-Butanol Fraction Partition->BuOH_fraction Silica_gel Silica Gel Column Chromatography BuOH_fraction->Silica_gel Fractions Combined Fractions Silica_gel->Fractions Sephadex Sephadex LH-20 Column Chromatography Fractions->Sephadex Prep_HPLC Preparative HPLC (C18) Sephadex->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

References

Methyl 5-O-feruloylquinate in Traditional Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-O-feruloylquinate is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. It is an ester of ferulic acid and methyl quinate. While research specifically on this compound is limited, its presence in medicinal plants and its structural relationship to well-studied compounds like ferulic acid and other feruloylquinic acid isomers suggest its potential for significant biological activity. This technical guide provides a comprehensive overview of this compound, including its connection to traditional medicine, its hypothesized pharmacological activities based on related compounds, detailed experimental protocols for its evaluation, and a discussion of the signaling pathways it may modulate.

This compound has been identified in Phellodendron amurense, commonly known as the Amur cork tree. The bark of this tree, called "Huang Bai" in Traditional Chinese Medicine (TCM), has been used for centuries to treat a variety of ailments.[1][2] In TCM, Huang Bai is known for its anti-inflammatory, antibacterial, and antiviral properties.[1] It is traditionally used to clear "heat" and "dampness," which in modern terms can be interpreted as treating infections and inflammatory conditions.[1] Traditional applications include the treatment of conditions such as meningitis, bacillary dysentery, pneumonia, tuberculosis, tumors, jaundice, and liver cirrhosis.[2] It is also used orally for abdominal pain, diarrhea, gastroenteritis, and urinary tract infections.[2][3] The therapeutic effects of Phellodendron amurense are largely attributed to its complex phytochemical profile, which includes alkaloids like berberine (B55584) and phenolic compounds such as this compound.[2]

Quantitative Data on Biological Activities of Structurally Related Compounds

Direct quantitative data on the biological activities of this compound is scarce in publicly available literature. However, data from its structural isomer, methyl 4-O-feruloylquinate, and its parent compound, 5-feruloylquinic acid, provide valuable insights into its potential efficacy.

Table 1: Anti-H5N1 Influenza A Virus Activity of Methyl 4-O-feruloylquinate

BioactivityCell LineAssayConcentrationProtective Rate
Anti-H5N1 Influenza A VirusMDCKNeutral Red Uptake Assay5 µM3%

Data for methyl 4-O-feruloylquinate, a structural isomer.

Table 2: Antioxidant Activity of 5-Feruloylquinic Acid (5-FQA)

CompoundAssayRate Constant (M⁻¹s⁻¹)
5-FQAHydroperoxyl Radical Scavenging (Computational)4.10 x 10⁴
Trolox (Standard)Hydroperoxyl Radical Scavenging (Computational)1.00 x 10⁵
BHT (Standard)Hydroperoxyl Radical Scavenging (Computational)1.70 x 10⁴

Data for 5-feruloylquinic acid, the parent compound. A higher rate constant indicates more potent scavenging activity.[4]

Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to assess the therapeutic potential of this compound, based on protocols used for structurally related compounds.

Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical.

  • Reagents and Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 100 µM).

    • Prepare a stock solution of this compound in methanol.

    • Create a series of dilutions of the this compound stock solution.

    • In a 96-well plate, add a specific volume of each dilution of the test compound.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the compound.

Assessment of Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Reagents and Materials:

    • This compound

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Lipopolysaccharide (LPS)

    • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

    • The percentage of NO inhibition is calculated, and the IC50 value is determined.

Assessment of Antiviral Activity: Neutral Red Uptake Assay

This assay is used to determine cell viability after viral infection and treatment with a test compound.

  • Reagents and Materials:

    • This compound

    • Madin-Darby Canine Kidney (MDCK) cells

    • Influenza virus (e.g., H5N1)

    • Cell culture medium

    • Phosphate-buffered saline (PBS)

    • Neutral Red dye solution

    • Destaining solution (e.g., 50% ethanol, 1% acetic acid)

    • 96-well cell culture plate

    • Spectrophotometer

  • Procedure:

    • Seed MDCK cells in a 96-well plate and grow to confluence.

    • Infect the cells with the influenza virus.

    • After a viral adsorption period, remove the virus-containing medium and add fresh medium containing different concentrations of this compound.

    • Incubate the plates for 48-72 hours.

    • Remove the medium and add medium containing Neutral Red dye. Incubate to allow viable cells to take up the dye.

    • Wash the cells and extract the incorporated dye with the destaining solution.

    • Measure the absorbance at approximately 540 nm.

    • The protective effect is calculated by comparing the absorbance of treated, infected cells with untreated, infected cells and uninfected control cells.[5]

Signaling Pathways and Mechanisms of Action

Based on the known activities of its constituent parts, ferulic acid and quinic acid derivatives, this compound is hypothesized to exert its biological effects through the modulation of key signaling pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide, TNF-α, and various interleukins.

NFkB_MAPK_Pathway cluster_nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IkB IκBα IKK->IkB P NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB->Inflammatory_Genes NFkB_IkB->NFkB IκBα degradation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Inflammatory_Genes MFQ This compound MFQ->TAK1 Inhibition MFQ->IKK Inhibition

Caption: Hypothesized anti-inflammatory signaling pathways modulated by this compound.

Antioxidant Response Pathway

The antioxidant effects of this compound are likely mediated through the activation of the Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.

Keap1_Nrf2_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Oxidation of Keap1 cysteines Nrf2 Nrf2 Keap1->Nrf2 Dissociation Keap1_Nrf2 Keap1-Nrf2 (Inactive) Keap1->Keap1_Nrf2 Nrf2->Keap1_Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes MFQ This compound MFQ->Keap1 Induces conformational change in Keap1

Caption: Hypothesized Keap1-Nrf2 antioxidant response pathway activated by this compound.

Experimental Workflow for Bioactivity Screening

A general workflow for the in vitro screening of this compound for its potential biological activities is outlined below.

Experimental_Workflow Start Start: Pure Compound (this compound) Antioxidant_Assay In vitro Antioxidant Assays (DPPH, ABTS, etc.) Start->Antioxidant_Assay Anti_inflammatory_Assay In vitro Anti-inflammatory Assays (NO, Cytokine Inhibition) Start->Anti_inflammatory_Assay Antiviral_Assay In vitro Antiviral Assays (e.g., Neutral Red Assay) Start->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT, etc.) Start->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50 determination) Antioxidant_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (Western Blot, qPCR for signaling pathways) Data_Analysis->Mechanism_Study If active and non-toxic Lead_Compound Lead Compound for Further Development Mechanism_Study->Lead_Compound

Caption: General experimental workflow for the in vitro bioactivity screening of this compound.

Conclusion

This compound, a constituent of the traditional medicinal plant Phellodendron amurense, represents a promising area for pharmacological research. While direct experimental evidence for its biological activities is currently limited, its structural similarity to other bioactive feruloylquinic acid derivatives suggests its potential as an antioxidant, anti-inflammatory, and antiviral agent. The experimental protocols and hypothesized mechanisms of action detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this natural compound. Further studies are warranted to isolate and characterize the specific activities of this compound and to validate its role in the traditional medicinal uses of Phellodendron amurense.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 5-O-feruloylquinate from D-(-)-quinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-O-feruloylquinate is a naturally occurring phenolic compound that belongs to the chlorogenic acid family. These compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective effects. As a derivative of ferulic acid and quinic acid, this compound is a valuable target for chemical synthesis to enable further investigation of its biological activities. This document provides a detailed protocol for the multi-step synthesis of this compound starting from commercially available D-(-)-quinic acid.

Physicochemical and Quantitative Data

A summary of the key quantitative data for the synthesized compound and intermediate steps is provided below.

ParameterValueReference
Final Product Properties
Molecular FormulaC₁₈H₂₂O₉[1]
Molecular Weight382.4 g/mol [1]
IUPAC Namemethyl (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate[1]
Synthetic Step Yields
Methyl Quinate SynthesisHigh[2]
3,4-Diol Protection~76%[3]
Feruloylation~86%[3]
Deprotection~69%[3]
Spectroscopic Data
¹H NMR (Quinate H-5)Shifted downfield to ~5.0-5.4 ppm[4]
¹H NMR (Methyl Ester)Singlet around δ 3.7 ppm[4]
¹³C NMR (Methyl Ester)Signal around δ 52 ppm[4]

Experimental Protocols

The synthesis of this compound is a multi-step process that involves the initial preparation of methyl quinate, followed by selective protection of the hydroxyl groups, esterification with ferulic acid, and final deprotection.

Step 1: Synthesis of Methyl Quinate

  • Suspend D-(-)-quinic acid in methanol.

  • Add a catalytic amount of (±)-10-camphorsulfonic acid.

  • Reflux the mixture until the reaction is complete, monitoring the progress by Thin Layer Chromatography (TLC).

  • Neutralize the acid catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product to obtain methyl quinate.[2]

Step 2: Protection of the 3,4-Vicinal Diols of Methyl Quinate

  • Dissolve the methyl quinate in a suitable solvent.

  • Selectively protect the vicinal diequatorial hydroxyls at the C-3 and C-4 positions. A common method is the formation of a butane (B89635) 2,3-bisacetal (BBA) using 2,2,3,3-tetramethoxybutane (B127872) in the presence of an acid catalyst.[2][3]

  • Purify the protected methyl quinate by column chromatography.[2]

Step 3: Esterification with Feruloyl Chloride

  • Prepare feruloyl chloride from ferulic acid.

  • Dissolve the protected methyl quinate in a mixture of pyridine (B92270) and dichloromethane.

  • Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Add the prepared feruloyl chloride and stir the reaction at room temperature.

  • Monitor the reaction by TLC until completion.

  • Upon completion, perform an aqueous work-up to remove excess reagents.

  • Purify the resulting protected this compound by column chromatography.

Step 4: Deprotection to Yield this compound

  • Dissolve the protected this compound in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous hydrochloric acid.[2]

  • Stir the mixture at room temperature until the deprotection is complete, as monitored by TLC.[2]

  • Extract the product into an organic solvent.

  • Purify the final product, this compound, by column chromatography and/or recrystallization.[2]

Visualizations

Experimental Workflow

G Synthesis of this compound A D-(-)-Quinic Acid B Methyl Quinate A->B  Methanol, CSA (cat.), Reflux C 3,4-Protected Methyl Quinate B->C  2,2,3,3-Tetramethoxybutane, CSA (cat.) D Protected this compound C->D  Feruloyl Chloride, Pyridine, DMAP E This compound D->E  1M HCl, THF

Caption: Synthetic workflow for this compound.

Hypothesized Signaling Pathway

The anti-inflammatory effects of feruloylquinic acid derivatives are thought to be mediated through the inhibition of the NF-κB signaling pathway.[5][6]

G Hypothesized Anti-inflammatory Signaling Pathway cluster_0 Hypothesized Anti-inflammatory Signaling Pathway cluster_1 Hypothesized Anti-inflammatory Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IKK->NF-κB Releases IκBα->NF-κB Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes Activates Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation Leads to This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for the Extraction of Methyl 5-O-feruloylquinate from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-O-feruloylquinate is a naturally occurring phenolic compound and a derivative of feruloylquinic acid. These compounds are of significant interest to the pharmaceutical and nutraceutical industries due to their potential biological activities, including antioxidant and anti-inflammatory properties. Found in various plant species such as Eleutherococcus senticosus (Siberian ginseng), Coptis chinensis, and coffee, the efficient extraction and purification of this compound are crucial for further research and development.[1][2]

These application notes provide a comprehensive guide to the extraction, purification, and analysis of this compound from plant materials. The protocols detailed below are based on established methodologies for this compound and its structural isomers.

Data Presentation

The yield of this compound can vary significantly depending on the plant source and the extraction method employed. The following table summarizes quantitative data from a study on Eleutherococcus senticosus leaves.

Plant MaterialCompoundExtraction MethodAnalytical MethodYield (mg/g of dry material)Reference
Eleutherococcus senticosus leavesThis compoundn-Butanol extraction followed by column chromatographyUPLC-MS/MS1.37–15.41[2]

Experimental Workflows

The general workflow for the extraction and purification of this compound from plant material involves several key stages, from sample preparation to the isolation of the pure compound.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., Ethanol/Water Reflux or n-Butanol Partitioning) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chroma Column Chromatography (e.g., Macroporous Resin, Silica Gel) crude_extract->column_chroma prep_hplc Preparative HPLC column_chroma->prep_hplc pure_compound Pure Methyl 5-O-feruloylquinate prep_hplc->pure_compound analysis UPLC-MS/MS Analysis (Purity & Quantification) pure_compound->analysis Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_cascade Signaling Cascade cluster_response Cellular Response stimulus LPS / Pathogen tlr4 TLR4 stimulus->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk nfkb_activation NF-κB Activation ikk->nfkb_activation translocation Nuclear Translocation nfkb_activation->translocation gene_expression Gene Expression translocation->gene_expression cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) gene_expression->cytokines inhibitor This compound (Potential Inhibition Point) inhibitor->ikk Inhibits

References

Application Note and Protocol for the HPLC-MS/MS Analysis of Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-O-feruloylquinate is a naturally occurring phenolic compound and a derivative of chlorogenic acid, found in various plant species such as Stemona japonica.[1] As an ester of ferulic acid and methyl quinate, it belongs to a class of compounds known for their potential antioxidant and anti-inflammatory properties.[2] The accurate and sensitive quantification of Methyl 4-O-feruloylquinate is essential for phytochemical analysis, quality control of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development.

This document provides a detailed protocol for the analysis of Methyl 4-O-feruloylquinate using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The methodologies outlined are intended to provide a robust framework for researchers.

Note on Isomer Specificity: The literature predominantly refers to "Methyl 4-O-feruloylquinate." This document focuses on the analysis of this isomer. Researchers investigating other isomers, such as Methyl 5-O-feruloylquinate, may need to adapt the chromatographic conditions to achieve adequate separation.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol outlines a general procedure for the extraction of Methyl 4-O-feruloylquinate from dried and powdered plant material.

Materials:

  • Dried, powdered plant material

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Centrifuge tubes (50 mL)

  • Sonicator

  • Centrifuge

  • Vacuum evaporator

  • Syringe filters (0.45 µm or 0.2 µm)

Procedure:

  • Weigh 1 gram of the powdered plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 80% methanol in water.

  • Sonicate the mixture for 30 minutes at room temperature.[3]

  • Centrifuge the sample at 4000 rpm for 15 minutes.[3]

  • Carefully collect the supernatant.

  • Repeat the extraction process (steps 2-5) twice more on the remaining pellet.

  • Pool all the collected supernatants.

  • Evaporate the pooled supernatant to dryness under vacuum at a temperature below 40°C to prevent degradation.[1]

  • Reconstitute the dried extract in a known volume (e.g., 5 mL) of the initial mobile phase (e.g., 95:5 Water:Acetonitrile (B52724) with 0.1% Formic Acid).

  • Filter the reconstituted extract through a 0.2 µm syringe filter into an HPLC vial prior to analysis.[4]

Sample Cleanup: Solid-Phase Extraction (SPE)

For complex matrices or to achieve lower detection limits, a solid-phase extraction cleanup step is recommended.

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Nitrogen evaporation system

Procedure:

  • Conditioning: Pass 2 column volumes of methanol through the C18 SPE cartridge, followed by 2 column volumes of deionized water containing 0.1% formic acid. Do not allow the cartridge to dry.[5]

  • Loading: Load the reconstituted plant extract (from step 1.9, acidified with formic acid) onto the conditioned SPE cartridge at a slow flow rate.[5]

  • Washing: Wash the cartridge with 2 column volumes of 5% methanol in water (acidified with 0.1% formic acid) to remove polar impurities.[5]

  • Elution: Elute the Methyl 4-O-feruloylquinate from the cartridge with a stronger organic solvent, such as methanol or acetonitrile containing 0.1% formic acid.[5]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.[5]

  • Reconstitution: Reconstitute the dried residue in the initial mobile phase for HPLC-MS/MS analysis.[5]

HPLC-MS/MS Analysis

This protocol provides a starting point for the UPLC-MS/MS analysis of Methyl 4-O-feruloylquinate. Method optimization is recommended for specific instrumentation and sample matrices.

Chromatographic Conditions
ParameterValue
Column C18 Reverse-Phase UPLC Column (e.g., 100 mm x 2.1 mm, 1.7 µm)[3]
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Formate[3]
Mobile Phase B Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate[3]
Flow Rate 0.3 mL/min[3]
Column Temperature 40°C[3][6]
Injection Volume 2 µL[3]
Gradient Program Time (min)
0.0 - 2.0
2.0 - 10.0
10.0 - 12.0
12.1 - 15.0
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[3]
Capillary Voltage 2.5 - 4.5 kV (Optimize for your instrument)[5]
Precursor Ion ([M-H]⁻) m/z 381.12[5]
MRM Transitions See Table 1

Table 1: Multiple Reaction Monitoring (MRM) Parameters for Methyl 4-O-feruloylquinate

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
381.12193.05100Optimize (start at 15-25)
381.12173.05100Optimize (start at 20-30)

Note: Collision energy is instrument-dependent and should be optimized for your specific system by infusing a standard solution of Methyl 4-O-feruloylquinate. The product ion at m/z 193 represents the ferulic acid moiety, while the ion at m/z 173 is a characteristic fragment of the 4-substituted quinic acid.[5]

Quantitative Data

Table 2: Representative HPLC-DAD Calibration Data for a Phenolic Standard

Concentration (µg/mL)Peak Area (mAU*s)
10.0537.25
20.01048.7
40.02070.3
60.03099.9
70.03603.3
Linearity (r²) 0.9998

This data for a related phenolic standard demonstrates the expected linearity of the method.[3]

Table 3: Representative UPLC-MS/MS Method Performance for Chlorogenic Acids

CompoundLOD (ng/mL)LOQ (ng/mL)
3-O-caffeoylquinic acid0.10.5
4-O-caffeoylquinic acid0.10.5
5-O-caffeoylquinic acid0.10.5
3-O-feruloylquinic acid0.21.0
4-O-feruloylquinic acid0.21.0

This data for closely related chlorogenic acids indicates the high sensitivity achievable with UPLC-MS/MS methods.

Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis Analysis plant Plant Material extraction Solvent Extraction plant->extraction cleanup SPE Cleanup (Optional) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution hplc HPLC-MS/MS reconstitution->hplc data Data Acquisition hplc->data quant Quantification data->quant cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ikb_nfkb IκB-NF-κB (Inactive Complex) receptor->ikb_nfkb activates degradation IκB Degradation ikb_nfkb->degradation leads to nfkb NF-κB transcription Gene Transcription (Pro-inflammatory mediators) nfkb->transcription translocates and initiates degradation->nfkb releases stimulus Inflammatory Stimulus stimulus->receptor compound Methyl 4-O-feruloylquinate compound->degradation Inhibits

References

Application Notes and Protocols for the Purification of Methyl 5-O-feruloylquinate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-O-feruloylquinate is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. These compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their potential biological activities, including antioxidant properties. Accurate and efficient purification of this compound is crucial for detailed biological and pharmacological investigations, structural elucidation, and bioactivity screening.[1] Column chromatography is a fundamental and widely used technique for the isolation and purification of natural products from complex mixtures like plant extracts.[2][3][4]

This document provides detailed application notes and protocols for the purification of this compound using various column chromatography techniques, including traditional silica (B1680970) gel chromatography, size-exclusion chromatography with Sephadex LH-20, and modern reversed-phase high-performance liquid chromatography (HPLC).

Pre-purification: Extraction from Plant Material

The initial step in purifying this compound involves its extraction from a plant source. While specific sources for this exact compound are not extensively documented in the provided search results, it has been identified in plants such as Eleutherococcus senticosus.[5][6] The general procedure for extracting phenolic compounds from plant matrices is as follows:

Protocol 1: Solvent Extraction of Phenolic Compounds

  • Sample Preparation: The plant material (e.g., leaves, stems) is dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or 70% ethanol (B145695) under reflux.[5] Ultrasonic-assisted extraction can also be employed to enhance efficiency.[5]

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation (Optional): The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and n-butanol, to separate compounds based on their polarity.[5]

Purification by Column Chromatography

Following initial extraction, column chromatography is employed to isolate this compound from the crude extract or its fractions. The choice of stationary and mobile phases is critical for achieving successful separation.

Silica Gel Column Chromatography

Silica gel chromatography is a form of normal-phase chromatography where separation is based on the polarity of the compounds.

Protocol 2: Silica Gel Column Chromatography

  • Column Packing: A glass column is packed with silica gel (e.g., 200–300 mesh) as a slurry in a non-polar solvent like n-hexane.[3] A layer of sand can be added on top to prevent disturbance of the silica bed.[7]

  • Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.[7]

  • Elution: A gradient elution is performed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. A common solvent system is a gradient of ethyl acetate (B1210297) in n-hexane, followed by a gradient of methanol in ethyl acetate.[3][8]

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.[7] Fractions with similar TLC profiles are pooled.

Table 1: Indicative TLC Rf Values for Feruloylquinate Isomers

CompoundTypical Rf Value Range (DCM:MeOH 95:5)
This compound~ 0.2 - 0.3
Methyl 4-O-feruloylquinate~ 0.4 - 0.5
Methyl 3-O-feruloylquinate~ 0.3 - 0.4

Note: These Rf values are indicative and can vary based on specific conditions.[7]

Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a versatile medium used for size-exclusion and partition chromatography of natural products.[9] It has both hydrophilic and lipophilic properties, making it effective for separating phenolic compounds.[9][10]

Protocol 3: Sephadex LH-20 Column Chromatography

  • Column Preparation: A column is packed with Sephadex LH-20 and equilibrated with the initial mobile phase, typically methanol or an aqueous methanol mixture.[11][12]

  • Sample Application: The partially purified extract is dissolved in the mobile phase and loaded onto the column.

  • Elution: Isocratic elution with methanol is often effective for separating phenolic compounds.[11] Alternatively, a gradient of decreasing polarity (e.g., water-methanol gradient from 100% water to 100% methanol) can be used.[12]

  • Fraction Collection: Fractions are collected and analyzed, often by UV-Vis spectrophotometry, to detect the presence of phenolic compounds.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving high purity, preparative RP-HPLC is a powerful technique.[13] It separates compounds based on their hydrophobicity.

Protocol 4: Preparative RP-HPLC

  • Analytical Method Development: An analytical HPLC method is first developed to optimize the separation of this compound. A C18 column is commonly used.[13][14][15]

  • Scale-up to Preparative HPLC: The optimized analytical method is then scaled up for preparative purification.

  • Fraction Collection: Fractions corresponding to the peak of this compound are collected.

  • Purity Analysis and Solvent Removal: The purity of the collected fractions is confirmed by analytical HPLC. The solvent is then removed, typically by lyophilization or evaporation, to yield the pure compound.

Table 2: Typical HPLC Parameters for Feruloylquinic Acid Derivatives

ParameterCondition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)[16]
Mobile Phase A Water with 0.1% formic acid[17]
Mobile Phase B Acetonitrile[17]
Gradient A linear gradient from 5% to 95% Acetonitrile over 20 minutes[17]
Flow Rate 1.0 mL/min[17]
Detection UV at 320 nm[17]
Column Temperature 30 °C[17]

Quantitative Data Summary

The yield and purity of the final product are key indicators of the success of the purification process.

Table 3: Expected Purity and Yield from Different Chromatographic Techniques

Chromatographic TechniqueExpected PurityExpected YieldNotes
Silica Gel ChromatographyModerate to HighVariableGood for initial cleanup and separation of isomers.
Sephadex LH-20 ChromatographyModerateGoodEffective for removing interfering compounds and enriching the phenolic fraction.[18]
Preparative RP-HPLC>95%Lower than initial stepsProvides high-purity compounds suitable for biological assays.[13]

Conclusion

The purification of this compound from natural sources can be effectively achieved through a multi-step chromatographic approach. The choice of technique will depend on the starting material and the desired final purity. A combination of normal-phase, size-exclusion, and reversed-phase chromatography is often necessary to obtain a highly purified compound for research and development purposes. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with this and similar phenolic compounds.

References

Application Notes and Protocols for Methyl 5-O-feruloylquinate as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-O-feruloylquinate (MFQ) is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. It is an ester of ferulic acid and methyl quinate.[1] Found in various plant species, MFQ and its isomers are noted for their potential biological activities, including antioxidant and anti-inflammatory properties, making them of significant interest in phytochemical research and drug development.[2] The use of a well-characterized reference standard is critical for the accurate identification, quantification, and biological evaluation of this compound.

This document provides detailed application notes and protocols for the utilization of this compound as a reference standard in analytical and biological research.

Physicochemical Properties

A highly purified and well-characterized reference standard is essential for accurate analytical measurements.[3] The fundamental properties of this compound are summarized below.

PropertyValueSource
IUPAC Name methyl (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylate[4]
CAS Number 154461-64-0[4][5]
Molecular Formula C₁₈H₂₂O₉[4]
Molecular Weight 382.4 g/mol [4]
Purity >98%[5]
Appearance Powder[5]

Quantitative Data for Analytical Applications

The following tables provide representative data for the use of a phenolic standard in chromatographic analysis. These can serve as a benchmark for methods developed using this compound.

Table 1: Representative HPLC-DAD Calibration Data for a Phenolic Standard

Concentration (µg/mL)Peak Area (mAU*s)
1.055.2
5.0278.1
10.0549.8
25.01380.5
50.02755.9
100.05510.2
Linearity (r²) 0.9999

Table 2: Representative UPLC-MS/MS Parameters for Feruloylquinate Analysis

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Precursor Ion [M-H]⁻ (m/z) 381.12
Product Ion 1 (m/z) 193 (Ferulic acid moiety)
Product Ion 2 (m/z) 173 (Quinic acid moiety)
Collision Energy 10-40 eV

Experimental Protocols

Protocol 1: Quantification of this compound in a Plant Matrix using HPLC-DAD

This protocol outlines a method for the extraction and quantification of this compound from a dried plant material using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

1. Preparation of Standard Solutions:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation (Extraction):

  • Weigh 1 g of the dried and powdered plant material into a centrifuge tube.

  • Add 20 mL of 80% methanol.

  • Sonicate for 30 minutes at room temperature.[6]

  • Centrifuge at 4000 rpm for 15 minutes.[6]

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Pool the supernatants and evaporate to dryness under vacuum.

  • Reconstitute the dried extract in 5 mL of methanol.

  • Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC analysis.[6]

3. HPLC-DAD Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).[6]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Injection Volume: 10 µL.[7]

  • Detection Wavelength: 320 nm.[6]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample extract by interpolating its peak area on the calibration curve.

Protocol 2: In Vitro Anti-inflammatory Activity Assessment - Nitric Oxide (NO) Inhibition Assay

This protocol describes a method to evaluate the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

2. Nitric Oxide Measurement (Griess Assay):

  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

  • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • A standard curve of sodium nitrite (B80452) is used to determine the nitrite concentration in the samples.

3. Data Analysis:

  • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

  • The IC₅₀ value (the concentration that inhibits 50% of NO production) can be determined from a dose-response curve.

Stability and Storage

Proper storage of the reference standard is crucial to maintain its integrity and ensure accurate and reproducible results.

Table 3: Recommended Storage and Handling of this compound Reference Standard

ConditionRecommendationRationale
Long-term Storage (Solid) Store at -20°C in a tightly sealed, light-resistant container.Phenolic compounds can be sensitive to heat and light, which can cause degradation.[6]
In Solution Prepare fresh solutions for immediate use. If storage is necessary, store at -80°C in single-use aliquots.Feruloylquinic acid derivatives may have limited stability in solution. Aliquoting minimizes freeze-thaw cycles.[8]
Solvent Selection Use high-purity solvents such as methanol, ethanol, acetonitrile, or DMSO.The choice of solvent can affect the stability of the compound.

Hypothesized Anti-inflammatory Signaling Pathways

Based on the known mechanisms of its constituent, ferulic acid, and other related phenolic compounds, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]

NF-κB Signaling Pathway

In unstimulated cells, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals such as LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[9][10] It is proposed that this compound may inhibit this pathway by preventing the degradation of IκB.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκB MFQ Methyl 5-O- feruloylquinate MFQ->IKK Inhibition DNA DNA NFkB_nuc->DNA ProInflammatory Pro-inflammatory Gene Transcription DNA->ProInflammatory

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses, including inflammation.[11] Activation of these pathways by inflammatory stimuli leads to the phosphorylation and activation of downstream transcription factors, which in turn regulate the expression of pro-inflammatory mediators. Flavonoids, a class of compounds to which this compound belongs, have been shown to inhibit the phosphorylation of key proteins in the MAPK pathways.[2]

MAPK_Pathway cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MEK_ERK MEK1/2 MAPKKK->MEK_ERK MKK_JNK MKK4/7 MAPKKK->MKK_JNK MKK_p38 MKK3/6 MAPKKK->MKK_p38 ERK ERK1/2 MEK_ERK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors JNK JNK MKK_JNK->JNK Phosphorylation JNK->Transcription_Factors p38 p38 MKK_p38->p38 Phosphorylation p38->Transcription_Factors MFQ Methyl 5-O- feruloylquinate MFQ->MEK_ERK Inhibition MFQ->MKK_JNK Inhibition MFQ->MKK_p38 Inhibition Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response

Caption: Hypothesized inhibition of MAPK signaling pathways by this compound.

Experimental Workflow for Reference Standard Usage

The following diagram illustrates a general workflow for the use of this compound as a reference standard in a research setting.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_bioassay Biological Assay cluster_results Results & Interpretation RS_Prep Reference Standard Preparation (Stock & Working Solutions) Calibration Calibration Curve Generation RS_Prep->Calibration Bio_Assay In Vitro / In Vivo Assay (e.g., Anti-inflammatory) RS_Prep->Bio_Assay Sample_Prep Sample Preparation (Extraction, Dilution, etc.) Quantification Sample Quantification Sample_Prep->Quantification Analytical_Method Analytical Method (e.g., HPLC, LC-MS) Analytical_Method->Calibration Analytical_Method->Quantification Calibration->Quantification Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis Dose_Response Dose-Response Analysis Bio_Assay->Dose_Response Mechanism_Study Mechanism of Action (e.g., Western Blot) Dose_Response->Mechanism_Study Mechanism_Study->Data_Analysis Reporting Reporting Data_Analysis->Reporting

Caption: General experimental workflow for using this compound as a reference standard.

References

Application Notes and Protocols for Studying Enzyme Inhibition with Methyl 5-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-O-feruloylquinate is a naturally occurring phenolic compound belonging to the family of caffeoylquinic acid derivatives. These compounds are widely distributed in various plant species and have garnered significant interest in the scientific community for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. This document provides detailed application notes and experimental protocols for investigating the enzyme inhibitory potential of this compound and its related compounds.

The structural similarity of this compound to other known enzyme inhibitors, such as caffeic and ferulic acid derivatives, suggests its potential to modulate the activity of various key enzymes involved in physiological and pathological processes. This makes it a compelling candidate for further investigation in drug discovery and development, particularly in the context of metabolic disorders, neurodegenerative diseases, and skin hyperpigmentation.

Potential Enzyme Targets and Rationale

Based on the known activities of structurally related compounds, this compound is a promising candidate for inhibiting the following enzymes:

  • α-Glucosidase and α-Amylase: These enzymes are involved in carbohydrate digestion and absorption. Their inhibition can help manage postprandial hyperglycemia, a key factor in type 2 diabetes. Ferulic acid, a component of this compound, has been shown to inhibit both α-amylase and α-glucosidase.[1][2]

  • Tyrosinase: This is a key enzyme in melanin (B1238610) biosynthesis. Its inhibition is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. Ferulic acid has demonstrated inhibitory activity against tyrosinase.[3]

  • Acetylcholinesterase (AChE): This enzyme breaks down the neurotransmitter acetylcholine. AChE inhibitors are used in the treatment of Alzheimer's disease to enhance cholinergic neurotransmission. Ferulic acid derivatives have shown potent AChE inhibitory activity.[4][5]

  • Xanthine (B1682287) Oxidase (XO): This enzyme plays a crucial role in purine (B94841) metabolism and its overactivity leads to hyperuricemia and gout. Caffeoylquinic acid derivatives have been identified as inhibitors of xanthine oxidase.[6]

Quantitative Data on Related Compounds

CompoundTarget EnzymeIC50 ValueSource
Ferulic Acidα-Amylase0.622 mg/mL[2]
Ferulic Acidα-Glucosidase0.866 mg/mL[2]
Ferulic AcidTyrosinase (diphenolase activity)0.15 mmol/L[3]
N-trans-FeruloyldopamineAcetylcholinesterase (AChE)8.52 µM[4][5]
4,5-O-Dicaffeoylquinic AcidXanthine Oxidase (XO)Not specified, but showed inhibitory activity[6]
3,5-O-Dicaffeoylquinic AcidXanthine Oxidase (XO)Not specified, but showed inhibitory activity[6]
3,4-O-Dicaffeoylquinic AcidXanthine Oxidase (XO)Not specified, but showed inhibitory activity[6]
4-O-Caffeoylquinic AcidXanthine Oxidase (XO)Not specified, but showed inhibitory activity[6]
3-O-Caffeoylquinic AcidXanthine Oxidase (XO)Not specified, but showed inhibitory activity[6]
Caffeic AcidXanthine Oxidase (XO)Weak inhibitory activity[6]

Experimental Protocols

This section provides detailed protocols for assessing the inhibitory activity of this compound against the aforementioned enzymes.

α-Glucosidase Inhibition Assay

Principle: This colorimetric assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme hydrolyzes pNPG to p-nitrophenol, which can be detected spectrophotometrically at 405 nm.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test compound)

  • Acarbose (B1664774) (positive control)

  • Sodium phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) (1 M)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and acarbose in phosphate buffer.

    • Prepare a 1 mM solution of pNPG in phosphate buffer.

    • Prepare a solution of α-glucosidase (e.g., 0.2 U/mL) in phosphate buffer.

  • Assay in 96-well Plate:

    • Add 50 µL of the test compound or acarbose solution to each well.

    • Add 100 µL of the α-glucosidase solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 1 M Na2CO3 solution.

  • Measurement and Calculation:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the following formula:

      where Abs_control is the absorbance of the reaction with the solvent control, and Abs_sample is the absorbance of the reaction with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Tyrosinase Inhibition Assay

Principle: This assay measures the inhibition of tyrosinase-catalyzed oxidation of L-DOPA to dopachrome, which can be monitored by measuring the increase in absorbance at 475 nm.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound (test compound)

  • Kojic acid (positive control)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare serial dilutions of the test compound and kojic acid in phosphate buffer.

    • Prepare a 2 mM solution of L-DOPA in phosphate buffer.

    • Prepare a solution of mushroom tyrosinase (e.g., 100 units/mL) in phosphate buffer.

  • Assay in 96-well Plate:

    • Add 40 µL of the test compound or kojic acid solution to each well.

    • Add 80 µL of phosphate buffer to each well.

    • Add 40 µL of the tyrosinase solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.

  • Measurement and Calculation:

    • Immediately measure the absorbance at 475 nm at different time intervals (e.g., every minute for 20 minutes) using a microplate reader.

    • The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

    • The percentage of inhibition is calculated as:

      where Rate_control is the reaction rate with the solvent control, and Rate_sample is the reaction rate with the test compound.

    • The IC50 value is determined from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine (B1193921) hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow product, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • This compound (test compound)

  • Galantamine or Physostigmine (positive control)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare serial dilutions of the test compound and positive control in Tris-HCl buffer.

    • Prepare a 10 mM solution of DTNB in Tris-HCl buffer.

    • Prepare a 14 mM solution of ATCI in deionized water.

    • Prepare a solution of AChE (e.g., 0.2 U/mL) in Tris-HCl buffer.

  • Assay in 96-well Plate:

    • Add 20 µL of the test compound or positive control solution to each well.

    • Add 140 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the DTNB solution to each well.

    • Add 10 µL of the AChE solution to each well (except for the blank).

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

  • Measurement and Calculation:

    • Measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

    • Calculate the reaction rate from the linear portion of the absorbance vs. time plot.

    • The percentage of inhibition is calculated as:

Xanthine Oxidase (XO) Inhibition Assay

Principle: This assay measures the inhibition of xanthine oxidase-catalyzed oxidation of xanthine to uric acid. The formation of uric acid can be monitored by the increase in absorbance at 295 nm.

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • This compound (test compound)

  • Allopurinol (B61711) (positive control)

  • Potassium phosphate buffer (70 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare serial dilutions of the test compound and allopurinol in phosphate buffer.

    • Prepare a 150 µM solution of xanthine in phosphate buffer.

    • Prepare a solution of xanthine oxidase (e.g., 0.1 units/mL) in phosphate buffer.

  • Assay in 96-well Plate:

    • Add 50 µL of the test compound or allopurinol solution to each well.

    • Add 50 µL of phosphate buffer to each well.

    • Add 25 µL of the xanthine oxidase solution to each well.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 150 µL of the xanthine solution to each well.

  • Measurement and Calculation:

    • Immediately measure the absorbance at 295 nm every 30 seconds for 5-10 minutes.

    • Determine the rate of uric acid formation from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition:

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow for Enzyme Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer) plate Dispense into 96-well Plate reagents->plate compound Prepare Test Compound (this compound) compound->plate control Prepare Positive Control control->plate preincubate Pre-incubation plate->preincubate initiate Initiate Reaction (Add Substrate) preincubate->initiate measure Measure Absorbance (Kinetic or Endpoint) initiate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Logical Relationship of Enzyme Inhibition

inhibition_logic Enzyme Enzyme (e.g., α-Glucosidase) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex Binds Substrate Substrate (e.g., pNPG) Substrate->ES_Complex Binds Product Product (e.g., p-Nitrophenol) Inhibitor Inhibitor (this compound) Inhibitor->EI_Complex Binds ES_Complex->Product Catalyzes No_Reaction No Reaction EI_Complex->No_Reaction

Caption: Simplified model of competitive enzyme inhibition.

References

Application Notes and Protocols for Pharmacokinetic Studies of Methyl 5-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-O-feruloylquinate is a naturally occurring phenolic compound found in various plants, including Phellodendron amurense.[1] As a derivative of ferulic acid and quinic acid, it belongs to the class of feruloylquinic acids (FQAs).[2] These compounds are of significant interest due to their potential antioxidant and anti-inflammatory properties.[2][3] However, the therapeutic application of FQAs is often limited by their low oral bioavailability.[2] Esterification of the carboxylic acid group to form methyl esters, such as this compound, is a promising strategy to enhance lipophilicity and membrane permeability, potentially leading to improved absorption and systemic availability.[2]

Direct pharmacokinetic studies on this compound are limited in publicly available literature.[4] Therefore, this document provides a comprehensive guide based on comparative data from structurally related compounds, such as ferulic acid and its alkyl esters, to infer the potential pharmacokinetic profile of this compound.[2][4] Detailed experimental protocols for conducting preclinical pharmacokinetic studies are also presented.

Data Presentation: Comparative Pharmacokinetic Parameters

The following table summarizes the anticipated pharmacokinetic parameters for this compound. This data is inferred from studies on structurally similar compounds, providing a comparative perspective to guide future research.

Table 1: Anticipated Pharmacokinetic Profile of this compound Following Oral Administration

ParameterAnticipated Value for this compoundComparative Compound(s)Key Observations
Cmax (Maximum Plasma Concentration) Expected to be higher than 5-O-feruloylquinic acidEthyl ferulateEsterification is expected to increase absorption, leading to a higher peak plasma concentration.
Tmax (Time to Reach Cmax) Likely to be shortEthyl ferulateEnhanced absorption may lead to a quicker attainment of peak plasma levels.
AUC (Area Under the Curve) Expected to be greater than 5-O-feruloylquinic acidEthyl ferulateIncreased bioavailability from esterification should result in higher overall systemic exposure.
t1/2 (Half-life) Variable; may be similar to ferulic acid post-hydrolysisFerulic acidThe ester is likely to be rapidly hydrolyzed to ferulic acid in the plasma, thus the half-life of the parent compound may be short, while the half-life of the active metabolite (ferulic acid) will be dominant.
Bioavailability Higher than 5-O-feruloylquinic acidFerulic acid alkyl estersIncreased lipophilicity due to the methyl ester group is a key strategy to improve oral bioavailability of phenolic acids.[2]

Experimental Protocols

Protocol 1: In Vivo Bioavailability Study in Rodents

This protocol outlines a typical experimental design for assessing the oral bioavailability of this compound in a rodent model, such as rats or mice.[2]

1. Animal Models:

  • Species: Sprague-Dawley rats or BALB/c mice.

  • Health Status: Healthy, specific-pathogen-free animals.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.

2. Compound Administration:

  • Test Compounds:

    • This compound

    • 5-O-feruloylquinic acid (for comparison)

  • Vehicle: A suitable vehicle for oral administration, such as a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).[2]

  • Dosing:

    • Fasting: Animals should be fasted overnight (approximately 12 hours) with free access to water before dosing.[2]

    • Route of Administration: Oral gavage.

    • Dose: A single oral dose, for example, 100 mg/kg body weight.[2]

  • Experimental Groups:

    • Group 1: Vehicle control.

    • Group 2: 5-O-feruloylquinic acid (100 mg/kg).

    • Group 3: this compound (100 mg/kg).

    • For absolute bioavailability determination, intravenous administration groups for both compounds would be necessary.[2]

3. Sample Collection:

  • Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Blood samples should be collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalytical Method:

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove proteins and other interfering substances.

  • Analytical Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is recommended for the quantification of this compound and its potential metabolites (e.g., ferulic acid) in plasma samples.[5]

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each animal is used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis software.

NFkB_Pathway cluster_stimulus Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Signal Inflammatory Signal IkB_Degradation IκB Degradation Inflammatory_Signal->IkB_Degradation MFQ This compound MFQ->IkB_Degradation Inhibits NFkB_Activation NF-κB Activation IkB_Degradation->NFkB_Activation NFkB_Translocation NF-κB Translocation NFkB_Activation->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_activation Activation cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_Release Nrf2 Release & Stabilization Keap1_Nrf2->Nrf2_Release Nrf2_Translocation Nrf2 Translocation Nrf2_Release->Nrf2_Translocation MFQ This compound MFQ->Nrf2_Release Induces ARE_Binding Binding to ARE Nrf2_Translocation->ARE_Binding Gene_Expression Antioxidant Gene Expression ARE_Binding->Gene_Expression

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 5-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-O-feruloylquinate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, a derivative of chlorogenic acid, typically follows a multi-step approach starting from commercially available D-(-)-quinic acid. The core strategy involves:

  • Esterification of Quinic Acid: The carboxylic acid functionality of quinic acid is first protected as a methyl ester to yield methyl quinate.

  • Selective Protection of Hydroxyl Groups: The hydroxyl groups at positions C-1, C-3, and C-4 of methyl quinate are selectively protected to prevent them from reacting in the subsequent esterification step. This is a critical step to ensure regioselectivity.

  • Esterification with Ferulic Acid: The remaining free hydroxyl group at the C-5 position is then esterified with an activated derivative of ferulic acid.

  • Deprotection: Finally, the protecting groups on the quinic acid backbone and the ferulic acid moiety (if any) are removed to yield the final product, this compound.

Q2: Which protecting groups are recommended for the hydroxyl groups of methyl quinate?

A2: The choice of protecting groups is crucial for a successful synthesis. For the selective esterification at the 5-OH position, the vicinal diols at C-3 and C-4, and the tertiary hydroxyl at C-1 need to be protected. Common strategies include:

  • Acetonide Protection: The cis-diols at C-3 and C-4 can be protected as an isopropylidene ketal (acetonide) by reacting methyl quinate with 2,2-dimethoxypropane (B42991).

  • Silyl (B83357) Ethers: Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBS) chloride, are also used to protect hydroxyl groups.[1] The selection of the silylating agent can offer different levels of stability and ease of removal.

Q3: My overall yield is very low. What are the common reasons?

A3: Low overall yield in a multi-step synthesis can result from cumulative losses at each stage.[2] Key areas to investigate include:

  • Inefficient Protection/Deprotection: Incomplete protection can lead to a mixture of undesired esterified products, while harsh deprotection conditions can degrade the final product.

  • Poor Esterification Efficiency: The esterification of the sterically hindered 5-OH group can be challenging.

  • Acyl Migration: The feruloyl group can migrate from the C-5 position to other hydroxyl groups, especially under basic or acidic conditions, leading to a mixture of isomers.

  • Purification Losses: Each purification step, such as column chromatography, can lead to a loss of material.

Q4: How can I minimize acyl migration?

A4: Acyl migration is a common issue in the synthesis of polyhydroxylated esters like this compound. To minimize this side reaction:

  • Control pH: Avoid strongly basic or acidic conditions during the reaction and work-up. Acyl migration is known to be pH-dependent.[2]

  • Mild Reaction Conditions: Use mild coupling reagents and reaction conditions for the esterification step.

  • Temperature Control: Avoid excessive heat, as thermal conditions can also promote acyl migration.

Q5: What is the best method for purifying the final product?

A5: Purification of this compound and its intermediates is typically achieved using chromatographic techniques.

  • Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials, byproducts, and isomeric impurities.[2]

  • Recrystallization: If the final product is a solid, recrystallization can be an effective method for obtaining highly pure material.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Methyl Quinate Formation - Incomplete reaction. - Reversible nature of Fischer esterification.- Use a large excess of methanol (B129727) to drive the equilibrium towards the product. - Ensure the use of an effective acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). - Monitor the reaction by TLC until the starting quinic acid is consumed.
Formation of Multiple Isomers during Protection - Non-selective protection of hydroxyl groups.- Carefully choose the protecting group strategy to selectively protect the desired hydroxyls. For instance, use conditions that favor the formation of the 3,4-acetonide. - Optimize reaction conditions (temperature, reaction time) to improve selectivity.
Low Yield in Esterification Step - Incomplete activation of ferulic acid. - Steric hindrance at the 5-OH position of the protected methyl quinate. - Inefficient coupling agent.- Ensure complete conversion of ferulic acid to its acid chloride or another activated form. - Consider using a more powerful coupling reagent like DCC/DMAP or HATU. - Optimize the stoichiometry of the reactants and the coupling agent.
Presence of Multiple Spots on TLC after Esterification - Incomplete reaction. - Formation of isomeric products due to acyl migration. - Presence of unreacted starting materials.- Allow the reaction to proceed to completion by monitoring with TLC. - If acyl migration is suspected, use milder reaction conditions and avoid basic or acidic work-up. - Optimize the purification protocol to separate the desired isomer.
Difficulty in Deprotection Step - Protecting group is too stable. - Degradation of the product under deprotection conditions.- Choose a protecting group that can be removed under mild conditions that do not affect the ester linkage or the feruloyl moiety. - For acetonides, mild acidic hydrolysis (e.g., dilute HCl in THF) is typically effective.[3] - For silyl ethers, fluoride-based deprotection (e.g., TBAF) is a standard method.
Low Overall Yield - Cumulative losses at each step.- Optimize each reaction step individually to maximize the yield before proceeding to the next. - Minimize the number of purification steps where possible.

Quantitative Data

SynthesisKey StepsReported Overall YieldReference
5-O-feruloylquinic acid1. Protection of quinic acid 2. Esterification with acetylated feruloyl chloride 3. Deprotection45%[3]
3-O-feruloylquinic acid1. Protection of quinic acid 2. Esterification with acetylated feruloyl chloride 3. Deprotection33%[3]
4-O-feruloylquinic acid1. Protection of quinic acid 2. Esterification with acetylated feruloyl chloride 3. Deprotection15%[3]
5-O-feruloylquinic acidKnoevenagel condensation of vanillin (B372448) and a malonate ester of quinic acid.19% (total yield)[4]

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a composite based on established methods for the synthesis of related compounds.[2][3]

Step 1: Synthesis of Methyl Quinate

  • Suspend D-(-)-quinic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl quinate. Purify by column chromatography if necessary.

Step 2: Protection of Methyl Quinate (3,4-O-Isopropylidene)

  • Dissolve methyl quinate in anhydrous acetone.

  • Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with a mild base (e.g., triethylamine).

  • Remove the solvent under reduced pressure.

  • Purify the resulting protected methyl quinate by column chromatography.

Step 3: Esterification with Ferulic Acid

  • Protect the phenolic hydroxyl of ferulic acid (e.g., as an acetate (B1210297) ester) if necessary.

  • Activate the carboxylic acid of the protected ferulic acid by converting it to its acid chloride (e.g., using oxalyl chloride or thionyl chloride).

  • Dissolve the protected methyl quinate from Step 2 in a mixture of anhydrous dichloromethane (B109758) and pyridine (B92270).

  • Add a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Slowly add the prepared feruloyl chloride to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Perform an aqueous work-up to remove pyridine and other water-soluble impurities.

  • Purify the crude product by column chromatography.

Step 4: Deprotection

  • Dissolve the protected this compound from Step 3 in a mixture of tetrahydrofuran (B95107) (THF) and 1 M aqueous HCl.[3]

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product, this compound, by column chromatography and/or recrystallization.

Visualizations

Synthesis_Workflow QuinicAcid D-(-)-Quinic Acid MethylQuinate Methyl Quinate QuinicAcid->MethylQuinate  MeOH, H+ ProtectedMQ Protected Methyl Quinate (e.g., 3,4-O-Isopropylidene) MethylQuinate->ProtectedMQ  Protecting Agent ProtectedProduct Protected Methyl 5-O-feruloylquinate ProtectedMQ->ProtectedProduct  Esterification ActivatedFerulic Activated Ferulic Acid (e.g., Feruloyl Chloride) ActivatedFerulic->ProtectedProduct FinalProduct This compound ProtectedProduct->FinalProduct  Deprotection

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity CheckProtection Verify Protection/ Deprotection Steps CheckPurity->CheckProtection Purity OK CheckEsterification Analyze Esterification Conditions CheckProtection->CheckEsterification Steps OK OptimizeProtection Optimize Protecting Group Strategy CheckProtection->OptimizeProtection Issue Found CheckPurification Evaluate Purification Procedure CheckEsterification->CheckPurification Conditions OK OptimizeEsterification Optimize Coupling Reagents/Conditions CheckEsterification->OptimizeEsterification Issue Found MinimizeLoss Minimize Purification Losses CheckPurification->MinimizeLoss Issue Found Resolved Yield Improved CheckPurification->Resolved Procedure OK OptimizeProtection->Resolved OptimizeEsterification->Resolved MinimizeLoss->Resolved

Caption: Troubleshooting workflow for low yield synthesis.

Acyl_Migration C5_Ester 5-O-Feruloylquinate Intermediate Orthoester Intermediate C5_Ester->Intermediate H+ or OH- C4_Ester 4-O-Feruloylquinate Intermediate->C4_Ester C3_Ester 3-O-Feruloylquinate Intermediate->C3_Ester C4_Ester->Intermediate C3_Ester->Intermediate

Caption: Acyl migration of the feruloyl group on the quinate core.

References

Technical Support Center: Overcoming "Methyl 5-O-feruloylquinate" Purification Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the purification of Methyl 5-O-feruloylquinate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, isolation, and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges in purifying this compound stem from its structural similarity to other isomers (e.g., Methyl 3-O-feruloylquinate and Methyl 4-O-feruloylquinate) and its susceptibility to degradation and isomerization.[1][2] Key issues include co-elution with related compounds, artifact formation during extraction, and degradation due to factors like pH, temperature, and light.[3][4]

Q2: What are the most common impurities found in this compound samples?

A2: Common impurities include:

  • Isomeric Byproducts: Methyl 3-O-feruloylquinate and Methyl 4-O-feruloylquinate are frequent impurities, especially in synthetic preparations, due to the non-selective esterification of quinic acid's hydroxyl groups.[1]

  • Unreacted Starting Materials: Residual methyl quinate and ferulic acid may be present in the crude product.[1]

  • Artifacts from Extraction: Using methanolic solvents for extraction can lead to the formation of methyl ester artifacts, which can complicate the purification process.[3][5]

  • Degradation Products: Ferulic acid and quinic acid can be present due to the hydrolysis of the ester bond.[4]

Q3: How can I prevent the degradation of this compound during extraction and storage?

A3: To minimize degradation, it is crucial to control several factors:

  • Temperature: Perform extractions at low temperatures, such as on ice, to reduce the rate of chemical degradation.[4]

  • Light: Protect the sample from UV and visible light exposure.[4]

  • pH: Maintain a slightly acidic pH (below 4) during extraction and in storage solutions to improve stability.[2]

  • Oxygen: Degas solvents and consider working under an inert atmosphere (e.g., nitrogen) to prevent oxidation.[4]

  • Storage: For long-term storage, keep the compound as a solid at -20°C in a tightly sealed, light-protected container.[4] If in solution, store at -80°C.[4]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/UPLC Chromatogram

Symptoms:

  • Appearance of extra peaks that are not present in the starting material.

  • Higher than expected concentrations of other feruloylquinate isomers.[2]

Possible Causes & Solutions:

Possible CauseRecommended Solution
Artifact Formation The use of methanol (B129727) in extraction, especially with heat or for prolonged periods, can lead to the formation of methyl feruloylquinate isomers.[3] To confirm, analyze the unexpected peaks by Mass Spectrometry (MS) to check for the expected mass-to-charge ratio (m/z) of methyl feruloylquinates.[3] Use alternative solvents or perform extractions at low temperatures to minimize artifact formation.
Acyl Migration The feruloyl group can migrate between the hydroxyl groups of the quinic acid backbone, especially under neutral or alkaline pH.[2] To prevent this, work at low temperatures and use acidified extraction solvents (e.g., with 0.1% formic acid) to maintain a pH below 4.[2]
Co-eluting Compounds Naturally occurring compounds with similar retention times may be present.[3] Optimize your HPLC gradient and consider using a different column chemistry to improve separation.[2]
Issue 2: Poor Separation of Isomers During Column Chromatography

Symptoms:

  • Broad, overlapping peaks for 3-O-, 4-O-, and 5-O-feruloylquinate isomers.

  • Inability to achieve baseline separation.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent System The polarity of the eluent is critical for separating isomers. An isocratic elution may not be sufficient.[1] Employ a shallow gradient elution, starting with a less polar solvent and gradually increasing the polarity. For example, a gradient of dichloromethane (B109758) and methanol or ethyl acetate (B1210297) can be effective.[1]
Column Overloading Applying too much crude product to the column will result in poor resolution.[1] A general guideline is to load an amount of crude product that is 1-2% of the weight of the silica (B1680970) gel.[1]
Improper Column Packing Channels or cracks in the silica gel will lead to uneven flow and poor separation.[1] Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[1]
Issue 3: Failure of Purified Product to Crystallize

Symptoms:

  • The purified product remains an oil or amorphous solid after solvent removal.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Presence of Impurities Even small amounts of impurities can inhibit crystallization.[1] Further purification by preparative HPLC may be necessary.
Inappropriate Solvent The ideal solvent should dissolve the compound when hot but not when cold.[1] Test various solvents and solvent mixtures (e.g., ethyl acetate/hexane or methanol/water) to find a suitable system.[1]
Supersaturation Not Achieved The solution may not be concentrated enough for crystals to form.[1] Slowly evaporate the solvent until the solution becomes cloudy, then gently warm to redissolve the solid and allow it to cool slowly. Scratching the inside of the flask or adding a seed crystal can also induce crystallization.[1]

Data Presentation

Table 1: Influence of Extraction Conditions on Artifact Formation

This table illustrates the potential for increased artifact formation (methyl ester) with changes in extraction conditions. Data is illustrative and based on established chemical principles for feruloylquinic acids.[3]

ParameterCondition 1Condition 2Expected Outcome
Temperature 25°C60°CHigher temperature increases the rate of methyl ester formation.
Duration 1 hour24 hoursLonger extraction times lead to greater conversion to the methyl ester artifact.
Solvent MethanolAcidified MethanolAcidification can accelerate the esterification process.[5]

Table 2: HPLC Parameters for Analysis

A general HPLC method for the analysis of phenolic compounds like this compound.[4]

ParameterSpecification
HPLC System Standard system with a Diode Array Detector (DAD)
Column C18 reversed-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A typical gradient might be: 0–10 min (10–20% B), 10–16 min (20–40% B), 16–20 min (40–50% B), 20–25 min (50–70% B), 25–30 min (70% B), 30–40 min (70–10% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm for phenolic compounds
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Purification

This protocol is a starting point for the purification of this compound using a C18 reversed-phase SPE cartridge and may require optimization.[6]

Materials:

  • C18 SPE Cartridge

  • Methanol (HPLC grade)

  • Deionized Water (HPLC grade)

  • Formic Acid

  • Sample containing this compound

  • SPE Vacuum Manifold

Procedure:

  • Cartridge Conditioning: Pass 5 mL of methanol through the C18 cartridge to activate the stationary phase.[6]

  • Equilibration: Pass 5 mL of deionized water (acidified to pH 2-3 with formic acid) through the cartridge. Do not allow the cartridge to dry out.[6]

  • Sample Preparation and Loading: Dissolve the crude extract in a minimal amount of a solvent compatible with the initial mobile phase. Acidify the sample to a pH of approximately 2-3. Load the prepared sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).[6]

  • Washing: Wash the cartridge with 5 mL of deionized water containing 5% methanol (acidified to pH 2-3) to remove polar impurities.[6]

  • Elution: Elute the bound this compound from the cartridge using 5 mL of methanol, which can be acidified with 0.1% formic acid to enhance elution.[6]

  • Post-Elution Processing: The collected eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for further analysis.[6]

Protocol 2: UPLC-MS/MS Qualitative Analysis

This method is for the qualitative analysis of this compound and related compounds.[7]

Instrumentation:

  • UPLC system coupled with a QTOF-MS/MS

Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid

  • Gradient: 0–1 min, 2% A; 1–3 min, 2%–10% A; 3–5 min, 10%–20% A; 5–9 min, 20%–55% A; 9–13 min, 55%–70% A; 13–19 min, 70%–80% A; 19–22 min, 80%–98% A; 22–22.5 min, 98%–2% A; 22.5–23 min, 2% A

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Operate in negative ionization mode.

  • Use Multiple Reaction Monitoring (MRM) for quantification if standards are available.

  • Precursor Ion (Q1): m/z 367 for FQA isomers.

  • Product Ions (Q3): m/z 193 (feruloyl moiety) and m/z 173 (quinic acid moiety after water loss).[2]

Visualizations

experimental_workflow start Crude Extract spe Solid-Phase Extraction (SPE) (C18 Cartridge) start->spe wash Wash with Acidified Water/Methanol (Removes Polar Impurities) spe->wash Load elute Elute with Methanol (Collects Feruloylquinates) wash->elute After Wash hplc Preparative HPLC (Isomer Separation) elute->hplc pure_product Pure this compound hplc->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic start Poor Isomer Separation check_gradient Is the elution gradient shallow enough? start->check_gradient optimize_gradient Optimize Gradient: Increase run time, decrease slope check_gradient->optimize_gradient No check_loading Is the column overloaded? check_gradient->check_loading Yes optimize_gradient->check_loading reduce_load Reduce Sample Load: (1-2% of silica weight) check_loading->reduce_load Yes check_packing Is the column packed properly? check_loading->check_packing No reduce_load->check_packing repack_column Repack Column: Ensure uniform slurry packing check_packing->repack_column No success Successful Separation check_packing->success Yes repack_column->success

Caption: Troubleshooting logic for poor isomer separation.

signaling_pathway lps Inflammatory Stimulus (e.g., LPS) ikb IκB Degradation lps->ikb nfkb NF-κB Nuclear Translocation ikb->nfkb inflammation Pro-inflammatory Gene Expression nfkb->inflammation compound This compound compound->ikb Inhibits

Caption: Hypothesized NF-κB signaling pathway modulation.

References

"Methyl 5-O-feruloylquinate" stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Methyl 5-O-feruloylquinate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring phenolic compound belonging to the feruloylquinic acid (FQA) family, which are esters of ferulic acid and quinic acid.[1] Like other FQAs and related caffeoylquinic acids (CQAs), its stability is a critical concern for accurate quantification and biological activity assessment.[2] These molecules are susceptible to isomerization and degradation under various experimental conditions, which can lead to erroneous results.[2]

Q2: What are the primary factors that affect the stability of this compound?

While specific data for this compound is limited, studies on structurally similar FQAs and CQAs indicate that the primary factors influencing stability are pH, temperature, and light .[2]

  • pH: Alkaline and even neutral conditions can significantly accelerate degradation and isomerization. Acidic conditions (pH below 4) are generally more protective.[2]

  • Temperature: Elevated temperatures during sample preparation, analysis, and storage increase the rate of degradation and isomerization.[2]

  • Light: Exposure to light, particularly UV radiation, can induce isomerization.[3]

Q3: What are the main degradation pathways for this compound?

Based on studies of related compounds, the main degradation pathways for this compound are expected to be:

  • Isomerization (Acyl Migration): The feruloyl group can migrate from the 5-position to the 3- or 4-position on the quinic acid core, forming Methyl 3-O-feruloylquinate and Methyl 4-O-feruloylquinate. This is a common issue in solutions, especially at neutral or alkaline pH.[2]

  • Hydrolysis: The ester bond linking the feruloyl group to the quinic acid methyl ester can be cleaved, yielding ferulic acid and methyl quinate. This is more likely to occur under strong acidic or alkaline conditions and at higher temperatures.

  • Methylation: While less common as a degradation pathway in typical experimental conditions, methylation of hydroxyl groups could potentially occur under specific circumstances.

Q4: How should I store this compound (solid and in solution)?

For optimal stability:

  • Solid Form: Store in a tightly sealed container at -20°C, protected from light and moisture. One supplier suggests stability for at least 4 years under these conditions for the related 5-Feruloylquinic acid.

  • In Solution: Prepare solutions fresh whenever possible. If storage is necessary, dissolve the compound in a slightly acidic solvent (e.g., methanol (B129727) with 0.1% formic acid) and store at -20°C or -80°C in amber vials to protect from light.[2] Avoid repeated freeze-thaw cycles.[2] For short-term storage (within 1 month), -20°C is recommended.[4]

Troubleshooting Guides

Issue 1: Inconsistent quantitative results for this compound.
Potential CauseRecommended Solution(s)
Isomerization during sample preparation or analysis - Work at low temperatures throughout the extraction and preparation process. - Use an acidic extraction solvent (e.g., methanol with 0.1% formic acid) to maintain a pH below 4.[2] - Minimize the time between sample preparation and analysis.
Degradation of the compound - Store stock solutions and samples at -20°C or -80°C in acidic solvent.[2] - Avoid exposure to light by using amber vials or covering containers with aluminum foil.[3] - Prepare fresh standards and samples for each analytical run.
Inaccurate standard concentration - Verify the purity of the reference standard. - Prepare stock solutions using a calibrated analytical balance. - Check for solvent evaporation from the standard solution.
Issue 2: Appearance of unexpected peaks in the chromatogram.
Potential CauseRecommended Solution(s)
Isomerization - The new peaks are likely the 3- and 4-O-feruloylquinate isomers. Confirm their identity using mass spectrometry (MS) by comparing their fragmentation patterns.[5][6] - To minimize isomerization, follow the recommendations in "Issue 1".
Degradation Products - Look for peaks corresponding to ferulic acid and methyl quinate, which would indicate hydrolysis. - Use MS to identify the degradation products.
Contamination - Ensure all solvents are of high purity (e.g., HPLC or LC-MS grade). - Clean the injection port and autosampler to prevent carryover.
Issue 3: Poor peak shape (tailing or broadening) in HPLC analysis.
Potential CauseRecommended Solution(s)
Secondary interactions with the stationary phase - Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of phenolic hydroxyl groups and reduce tailing.[3]
Column overload - Reduce the injection volume or the concentration of the sample.
Column contamination or degradation - Flush the column with a strong solvent. - If the problem persists, replace the column.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₁₈H₂₂O₉[7]
Molecular Weight 382.4 g/mol [7]
Solubility (Qualitative) Soluble in DMF and DMSO.
Storage Stability (Solid, for related 5-FQA) ≥ 4 years at -20°C

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials: this compound (solid), HPLC-grade methanol, 0.1% formic acid in methanol, amber glass vial, calibrated analytical balance, volumetric flasks.

  • Procedure:

    • Accurately weigh a desired amount of this compound using a calibrated analytical balance.

    • Transfer the solid to a volumetric flask.

    • Dissolve the compound in a small amount of HPLC-grade methanol.

    • Bring the solution to the final volume with methanol containing 0.1% formic acid.

    • Mix thoroughly until the solid is completely dissolved.

    • Store the stock solution in an amber vial at -20°C.

Protocol 2: HPLC-UV Method for the Analysis of this compound and its Isomers

This is a general method and may require optimization for specific instruments and applications.

  • Instrumentation: HPLC system with a UV/DAD detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-40% B

    • 25-30 min: 40-10% B

    • 30-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 325 nm

Visualizations

degradation_pathway M5FQ This compound M3FQ Methyl 3-O-feruloylquinate M5FQ->M3FQ Isomerization (Acyl Migration) M4FQ Methyl 4-O-feruloylquinate M5FQ->M4FQ Isomerization (Acyl Migration) FA Ferulic Acid M5FQ->FA Hydrolysis MQ Methyl Quinate M5FQ->MQ Hydrolysis

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start with Sample extract Extraction with Acidified Solvent (Low Temperature) start->extract filter Filtration extract->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (325 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic cluster_prep_solutions Sample Preparation Issues cluster_storage_solutions Storage Issues start Inconsistent Results or Unexpected Peaks check_prep Review Sample Preparation Protocol start->check_prep check_storage Verify Storage Conditions start->check_storage check_hplc Examine HPLC Method start->check_hplc temp High Temperature? check_prep->temp ph Neutral/Alkaline pH? check_prep->ph light Light Exposure? check_prep->light storage_temp Incorrect Temperature? check_storage->storage_temp storage_solvent Inappropriate Solvent? check_storage->storage_solvent sol_temp Use Low Temperature temp->sol_temp sol_ph Acidify Solvent (e.g., 0.1% Formic Acid) ph->sol_ph sol_light Use Amber Vials light->sol_light sol_storage_temp Store at -20°C or -80°C storage_temp->sol_storage_temp sol_storage_solvent Store in Acidified Solvent storage_solvent->sol_storage_solvent

References

Technical Support Center: Optimizing HPLC Separation of Feruloylquinic Acid Methyl Ester Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of feruloylquinic acid methyl ester isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to overcome common challenges in the chromatographic separation of these closely related compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of feruloylquinic acid methyl ester isomers in a question-and-answer format.

Issue: Poor Resolution or Co-eluting Peaks

Question: My feruloylquinic acid methyl ester isomers are co-eluting or showing poor resolution. What are the likely causes and how can I improve the separation?

Answer: Poor resolution is a common challenge when separating isomers. The primary factors to investigate are the mobile phase composition, column chemistry, and temperature.

  • Mobile Phase Optimization: The composition of your mobile phase is a critical factor influencing selectivity.[1][2]

    • Organic Modifier: Acetonitrile (B52724) often provides better selectivity for phenolic compounds compared to methanol (B129727).[3] If you are using methanol, switching to acetonitrile, or vice versa, can alter the elution profile and improve resolution.[1]

    • Aqueous Phase pH: Feruloylquinic acids are acidic. Maintaining a low pH (around 2.5-3.5) in the aqueous phase by adding an acidifier like formic acid (typically 0.1%) can suppress the ionization of the analytes and residual silanol (B1196071) groups on the column, leading to improved peak shape and retention.[1][3][4]

    • Gradient Slope: A steep gradient may not provide sufficient time for the separation of closely eluting isomers.[3] Try decreasing the gradient slope to enhance separation.[3]

  • Column Chemistry: The choice of stationary phase plays a significant role in achieving selectivity.

    • Standard C18 Columns: While widely used, a standard C18 column may not always provide the necessary selectivity for isomeric separation.[1]

    • Alternative Stationary Phases: Consider using a phenyl-hexyl or biphenyl (B1667301) stationary phase. These can offer different selectivity for aromatic compounds through π-π interactions, which can be beneficial for separating isomers.[1][3] For chiral isomers, a chiral stationary phase may be required.[3]

  • Temperature: Column temperature affects both the viscosity of the mobile phase and the selectivity of the separation.

    • Varying the column temperature (e.g., between 25°C and 50°C) can alter the interactions between the analytes and the stationary phase, potentially improving resolution.[1][3]

Issue: Peak Tailing

Question: I am observing significant peak tailing for my feruloylquinic acid methyl ester isomers. What is causing this and how can I fix it?

Answer: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase, or by issues with the mobile phase or column.

  • Secondary Interactions: Phenolic compounds can interact with residual silanol groups on silica-based columns, leading to tailing.[4][5]

    • Use End-Capped Columns: Modern, high-purity, end-capped C18 columns are designed to minimize these secondary interactions.[3][4]

    • Lower Mobile Phase pH: As mentioned for improving resolution, a lower pH (2.5-3.5) will suppress the ionization of silanol groups, reducing their interaction with the acidic analytes.[3][4]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.[3]

  • Column Contamination: Over time, columns can become contaminated with strongly retained compounds, creating active sites that cause peak tailing.[4] Regularly flushing your column with a strong solvent can help to remove these contaminants.[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for separating feruloylquinic acid methyl ester isomers?

A1: A good starting point for method development would be a reversed-phase C18 column with a gradient elution.[3] A typical starting mobile phase could be:

  • Mobile Phase A: Water with 0.1% formic acid.[3][6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[3] Start with a linear gradient from a low to a high percentage of Mobile Phase B. The detection wavelength for feruloylquinic acid derivatives is typically around 320 nm.[3]

Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the separation?

A2: Acetonitrile and methanol have different solvent strengths and can provide different selectivities for phenolic compounds.[1] Acetonitrile is generally a stronger solvent in reversed-phase HPLC and can lead to shorter retention times. Methanol, being more polar, can offer different selectivity through hydrogen bonding interactions.[1] It is often beneficial to screen both solvents during method development to determine which provides the best resolution for your specific isomers.[3]

Q3: What is the role of the acid modifier (e.g., formic acid, trifluoroacetic acid) in the mobile phase?

A3: The acid modifier is crucial for controlling the pH of the mobile phase. For acidic compounds like feruloylquinic acid methyl esters, a low pH ensures that they are in their protonated, less polar form, which leads to better retention and sharper peaks on a reversed-phase column.[1][3] It also helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, minimizing undesirable secondary interactions that can cause peak tailing.[3][4]

Q4: When should I consider using a different column chemistry, such as a phenyl-hexyl column?

A4: You should consider a different column chemistry when you have exhausted efforts to optimize the separation on a standard C18 column by modifying the mobile phase (organic solvent, pH, gradient) and temperature, but still have co-eluting or poorly resolved peaks.[3] Phenyl-hexyl columns provide an alternative selectivity based on π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the analytes, which can be particularly effective for separating structurally similar isomers.[1]

Data Presentation

Table 1: Typical Starting HPLC Conditions for Feruloylquinic Acid Methyl Ester Isomer Separation

ParameterRecommended Starting Condition
Column Reversed-phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 - 40 °C[3][6]
Detection Wavelength 320 nm[3]
Injection Volume 10 µL

Table 2: Troubleshooting Summary for Poor Resolution

Possible CauseSuggested Solution
Inappropriate Mobile Phase Adjust organic solvent (Acetonitrile vs. Methanol).[1][3] Modify pH (2.5-3.5).[1][3]
Steep Gradient Decrease the gradient slope.[3]
Suboptimal Column Chemistry Try a Phenyl-Hexyl or Biphenyl column.[1][3]
Non-optimal Temperature Vary column temperature (e.g., 25-50°C).[1][3]

Experimental Protocols

Protocol 1: General HPLC Method Development Workflow

  • Initial Scouting Run:

    • Use the starting conditions outlined in Table 1.

    • This initial run will provide information on the approximate elution time and separation of the isomers.

  • Mobile Phase Optimization:

    • If resolution is poor, first try adjusting the gradient slope. A shallower gradient will increase the separation window.[3]

    • If co-elution persists, switch the organic modifier from acetonitrile to methanol (or vice versa) and repeat the scouting run.[1]

    • Ensure the mobile phase is acidified to a pH between 2.5 and 3.5.[1][3]

  • Temperature Optimization:

    • If further improvement is needed, systematically vary the column temperature in increments of 5-10°C (e.g., from 30°C to 50°C) to observe the effect on resolution.[1]

  • Column Selection:

    • If the above steps do not yield satisfactory separation, consider a column with a different stationary phase, such as a phenyl-hexyl column, to exploit alternative separation mechanisms.[1][3]

Mandatory Visualization

experimental_workflow start Start: Poor Isomer Separation mobile_phase Optimize Mobile Phase (Gradient, Organic Solvent, pH) start->mobile_phase temperature Optimize Column Temperature mobile_phase->temperature If resolution is still insufficient end End: Optimized Separation mobile_phase->end If resolution is satisfactory column Select Alternative Column (e.g., Phenyl-Hexyl) temperature->column If resolution is still insufficient temperature->end If resolution is satisfactory column->end

Caption: A logical workflow for troubleshooting poor HPLC separation of isomers.

troubleshooting_peak_tailing start Problem: Peak Tailing check_ph Lower Mobile Phase pH (2.5-3.5) start->check_ph check_column Use High-Purity, End-Capped Column start->check_column check_loading Reduce Sample Concentration or Injection Volume start->check_loading solution Solution: Symmetrical Peaks check_ph->solution check_column->solution check_loading->solution

Caption: Key troubleshooting steps for addressing peak tailing in HPLC analysis.

References

Technical Support Center: Troubleshooting Methyl 5-O-feruloylquinate Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility challenges with Methyl 5-O-feruloylquinate in bioassay development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What is happening and how can I fix it?

A1: This is a common issue known as "precipitation upon dilution" or "solvent-shifting." It occurs when a compound that is soluble in a high-concentration organic stock solution (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The organic solvent disperses, and the compound crashes out of the solution.

Troubleshooting Steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. You may need to prepare a more concentrated stock solution to achieve this.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your aqueous buffer. This gradual decrease in solvent concentration can sometimes prevent precipitation.

  • Use of Co-solvents: In some cases, adding a small amount of another water-miscible organic solvent to your buffer system can improve solubility. However, this must be carefully validated for compatibility with your specific assay.

  • pH Adjustment: The solubility of phenolic compounds like this compound can be pH-dependent. Increasing the pH of your buffer may increase solubility. However, ensure the pH is compatible with your biological system.

  • Employ Solubilizing Agents: Consider using excipients like cyclodextrins to form inclusion complexes and enhance aqueous solubility.

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro bioassays. It is recommended to prepare a stock solution at a concentration of 10-20 mM in 100% DMSO. Store the stock solution at -20°C or -80°C.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A3: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid cytotoxic effects. It is best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: Can I use ethanol (B145695) or methanol (B129727) to dissolve this compound for my bioassay?

A4: While ethanol and methanol can dissolve many phenolic compounds, they are generally more volatile and can be more toxic to cells than DMSO at similar concentrations. If you must use them, ensure the final concentration in your assay is very low and that you have appropriate vehicle controls. For cell-based assays, DMSO is the preferred initial solvent.

Quantitative Data

Table 1: Estimated Solubility of this compound in Common Solvents (based on Chlorogenic Acid data)

SolventEstimated Solubility
DMSO~50 mg/mL
Ethanol~25 mg/mL
PBS (pH 7.2)~25 mg/mL

Disclaimer: This data is for the related compound Chlorogenic Acid and should be used as a guideline. The actual solubility of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution (Molecular Weight: 382.38 g/mol ).

  • Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to the tube.

  • Vortex the tube until the compound is completely dissolved. Gentle warming (to no more than 37°C) or sonication may be used to aid dissolution.

  • Visually inspect the solution to ensure there are no particulates.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a general method for forming an inclusion complex to enhance the aqueous solubility of this compound.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol (or other suitable organic solvent)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the HP-β-CD Solution: Dissolve HP-β-CD in deionized water to create a concentrated solution (e.g., 10-40% w/v). Gentle heating may be required to fully dissolve the cyclodextrin.

  • Prepare the this compound Solution: In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent like ethanol.

  • Form the Inclusion Complex: While vigorously stirring the HP-β-CD solution, slowly add the this compound solution dropwise.

  • Equilibrate: Continue stirring the mixture at room temperature for 24-48 hours, protected from light, to allow for the formation of the inclusion complex.

  • Remove Organic Solvent (if necessary): If a significant amount of organic solvent was used, it can be removed by evaporation under reduced pressure.

  • Lyophilization (Optional): For a solid, readily dissolvable powder, the final solution can be freeze-dried (lyophilized).

  • Determine Concentration: The concentration of this compound in the final aqueous solution should be determined spectrophotometrically.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_solubility_enhancement Aqueous Solubility Enhancement cluster_bioassay Bioassay Preparation stock1 Weigh this compound stock2 Dissolve in 100% DMSO stock1->stock2 stock3 Vortex/Sonicate until dissolved stock2->stock3 stock4 Store at -20°C / -80°C stock3->stock4 bioassay1 Serial Dilution in Assay Buffer stock4->bioassay1 Use Stock enhance1 Prepare HP-β-CD Solution enhance3 Mix and Stir for 24-48h enhance1->enhance3 enhance2 Dissolve Compound in Ethanol enhance2->enhance3 enhance4 Prepare for Bioassay enhance3->enhance4 enhance4->bioassay1 Use Enhanced Solution bioassay2 Add to Cell Culture bioassay1->bioassay2 bioassay3 Incubate and Analyze bioassay2->bioassay3 signaling_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway stimulus Inflammatory Stimulus ikb IκBα stimulus->ikb activates IKK mapkkk MAPKKK stimulus->mapkkk nfkb NF-κB (p65/p50) ikb->nfkb degradation nucleus_nfkb NF-κB (in nucleus) nfkb->nucleus_nfkb translocation gene_transcription Pro-inflammatory Gene Transcription nucleus_nfkb->gene_transcription mapkk MAPKK mapkkk->mapkk mapk MAPK (ERK, JNK, p38) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors gene_expression Inflammatory Gene Expression transcription_factors->gene_expression compound This compound compound->ikb inhibits degradation compound->mapk inhibits phosphorylation

Preventing acyl migration during "Methyl 5-O-feruloylquinate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-O-feruloylquinate. Our aim is to address common challenges, with a particular focus on preventing acyl migration.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound from D-(-)-quinic acid is a multi-step process that generally involves:

  • Protection of Hydroxyl Groups: Selective protection of the C-3 and C-4 hydroxyl groups of methyl quinate is crucial to ensure regioselective feruloylation at the C-5 position.

  • Esterification: Coupling of the protected methyl quinate with an activated form of ferulic acid.

  • Deprotection: Removal of the protecting groups to yield the final product.

Q2: Why is acyl migration a significant problem during this synthesis?

A2: Acyl migration is the intramolecular transfer of the feruloyl group from one hydroxyl group to another on the quinate ring. This side reaction is problematic because it leads to the formation of isomeric impurities (e.g., Methyl 3-O-feruloylquinate and Methyl 4-O-feruloylquinate) that can be difficult to separate from the desired product, ultimately lowering the overall yield of the target molecule.[1][2] Acyl migration can be catalyzed by both acid and base.[2]

Q3: What are the most effective protecting groups to prevent acyl migration in this synthesis?

A3: The choice of protecting group is critical for a successful synthesis.[3] For the selective protection of the vicinal C-3 and C-4 diols in methyl quinate, cyclic acetals or ketals are commonly employed. These are generally stable under the conditions required for esterification and can be removed under acidic conditions.[4] Silyl ethers are another class of protecting groups that can be used.[3]

Q4: How can I monitor the progress of the reaction and the extent of acyl migration?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of each synthetic step.[1] To specifically assess acyl migration, techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable. These methods can help to identify and quantify the different isomers present in the reaction mixture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired 5-O-feruloyl isomer Acyl migration of the feruloyl group to adjacent hydroxyl groups (C-3 or C-4).- Use a robust protecting group strategy for the C-3 and C-4 hydroxyls. - Optimize reaction conditions to be as mild as possible (e.g., neutral pH, low temperature). - Minimize reaction times; monitor the reaction closely and stop it once the starting material is consumed.
Steric hindrance at the C-5 hydroxyl group leading to incomplete esterification.- Use a more reactive ferulic acid derivative (e.g., feruloyl chloride). - Employ a suitable coupling agent to facilitate the esterification.
Formation of multiple products (isomers) Incomplete protection of the C-3 and C-4 hydroxyl groups.- Ensure the protection step goes to completion before proceeding with feruloylation. - Purify the protected intermediate to remove any partially protected species.
Acyl migration during the reaction or workup.- Maintain neutral or slightly acidic conditions during workup and purification. - Avoid prolonged exposure to acidic or basic conditions.
Difficulty in purifying the final product Co-elution of isomeric byproducts during column chromatography.- Optimize the chromatographic conditions (e.g., solvent system, stationary phase) for better separation.[1] - Consider preparative HPLC for challenging separations.
Residual protecting groups or deprotection reagents.- Ensure the deprotection step is complete. - Perform appropriate aqueous washes during the workup to remove water-soluble impurities.

Data Presentation

Table 1: Reported Yields for the Synthesis of Feruloylquinic Acids

Starting Material Target Product Key Reaction Steps Overall Yield Reference
D-(-)-Quinic Acid3-O-Feruloylquinic Acid1. Protection, 2. Esterification, 3. Deprotection33%[5]
D-(-)-Quinic Acid4-O-Feruloylquinic Acid1. Protection, 2. Esterification, 3. Deprotection15%[5]
D-(-)-Quinic Acid5-O-Feruloylquinic Acid1. Protection, 2. Esterification, 3. Deprotection45%[5]
Quinic Acid Ester5-O-Feruloylquinic AcidKnoevenagel condensation19%[6]

Note: The yields for the final methylation step to obtain this compound are expected to be high under standard conditions but may vary.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a generalized procedure based on common synthetic strategies for feruloylquinic acids.[1][5]

Step 1: Synthesis of Methyl Quinate

  • Suspend D-(-)-quinic acid in methanol.

  • Add a catalytic amount of a suitable acid catalyst (e.g., (±)-10-camphorsulfonic acid).

  • Reflux the mixture until the reaction is complete, monitoring by TLC.

  • Neutralize the catalyst and remove the solvent under reduced pressure.

  • Purify the crude product to obtain methyl quinate.

Step 2: Protection of Methyl Quinate (C-3 and C-4 Hydroxyls)

  • Dissolve methyl quinate in a suitable solvent (e.g., dichloromethane).

  • Add a protecting group reagent that selectively reacts with vicinal diols (e.g., an acetal-forming reagent).

  • Add a catalytic amount of a suitable acid catalyst.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Quench the reaction and perform an aqueous workup.

  • Purify the protected methyl quinate by column chromatography.

Step 3: Esterification with Ferulic Acid

  • Activate ferulic acid by converting it to a more reactive species, such as feruloyl chloride, or by using a coupling agent.

  • Dissolve the protected methyl quinate in an appropriate solvent (e.g., a mixture of pyridine (B92270) and dichloromethane).

  • Add a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP).

  • Slowly add the activated ferulic acid derivative to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction until the protected methyl quinate is consumed, as monitored by TLC.

  • Perform an aqueous workup to remove excess reagents.

  • Purify the crude product by column chromatography.

Step 4: Deprotection

  • Dissolve the protected this compound in a suitable solvent system (e.g., a mixture of THF and 1 M aqueous HCl).

  • Stir the reaction at room temperature until the deprotection is complete, monitoring by TLC.

  • Extract the product and purify by column chromatography and/or recrystallization to yield this compound.

Visualizations

experimental_workflow start D-(-)-Quinic Acid step1 Methylation (Methanol, Acid Catalyst) start->step1 intermediate1 Methyl Quinate step1->intermediate1 step2 Protection (C-3 & C-4 OH) intermediate1->step2 intermediate2 Protected Methyl Quinate step2->intermediate2 step3 Esterification (Activated Ferulic Acid) intermediate2->step3 intermediate3 Protected Methyl 5-O-feruloylquinate step3->intermediate3 step4 Deprotection (Acidic Conditions) intermediate3->step4 end_product This compound step4->end_product

Caption: Experimental workflow for the synthesis of this compound.

acyl_migration cluster_legend Legend main_product This compound isomer1 Methyl 4-O-feruloylquinate main_product->isomer1 Acyl Migration isomer2 Methyl 3-O-feruloylquinate main_product->isomer2 Acyl Migration isomer1->main_product Acyl Migration isomer1->isomer2 Acyl Migration isomer2->main_product Acyl Migration isomer2->isomer1 Acyl Migration key_product Desired Product key_isomer Isomeric Impurity key_migration < Acyl Migration Pathway >

Caption: Potential acyl migration pathways from this compound.

References

"Methyl 5-O-feruloylquinate" MS fragmentation pattern interpretation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals interpreting the MS fragmentation pattern of Methyl 5-O-feruloylquinate.

Frequently Asked Questions (FAQs)

Q1: What is the expected precursor ion for this compound in negative ion mode ESI-MS?

In negative ion mode Electrospray Ionization Mass Spectrometry (ESI-MS), you should look for the deprotonated molecule, [M-H]⁻. Given the molecular weight of this compound is 382.4 g/mol , the expected precursor ion will have an m/z of 381.1 .[1]

Q2: I am not observing the expected precursor ion. What are the possible reasons?

Several factors could contribute to the absence or low intensity of the precursor ion:

  • In-source fragmentation: The compound might be fragmenting in the ionization source before reaching the mass analyzer. Try reducing the source voltage or temperature.

  • Matrix effects: Components in your sample matrix could be suppressing the ionization of your target analyte. Diluting the sample or using a more effective sample clean-up method can help.

  • Incorrect instrument settings: Ensure the mass spectrometer is calibrated correctly and the scan range is appropriate to detect m/z 381.

Q3: What are the characteristic fragment ions I should expect to see in the MS/MS spectrum of this compound?

The MS/MS fragmentation of this compound in negative ion mode is characterized by the cleavage of the ester bond between the feruloyl and quinic acid methyl ester moieties. Unlike non-methylated feruloylquinic acids which typically show a prominent quinic acid fragment at m/z 191, the methyl ester derivative exhibits a different pattern. The base peak is often the feruloyl moiety.[2][3]

Key expected fragments are detailed in the table below.

Troubleshooting Guide

Issue: The observed fragmentation pattern does not match the expected pattern for this compound.

  • Verify the precursor ion: Confirm that you have isolated the correct precursor ion (m/z 381.1) for fragmentation.

  • Check for isomeric forms: The fragmentation pattern can be influenced by the position of the feruloyl group on the quinic acid ring. While you are analyzing the 5-O-isomer, consider the possibility of co-eluting isomers (e.g., 3-O- or 4-O-feruloylquinate methyl esters) which may produce different fragment ratios.

  • Collision energy optimization: The collision energy used for fragmentation significantly impacts the resulting spectrum. If the energy is too high, you may only observe smaller, less specific fragments. If it is too low, fragmentation may be incomplete. It is advisable to perform a collision energy ramp to determine the optimal setting for your instrument and compound.

  • Contamination: Contaminants in the sample or from the LC system can interfere with the fragmentation. Run a blank to rule out background ions.

Data Presentation

Table 1: Characteristic MS/MS Fragment Ions of [M-H]⁻ for this compound (Precursor Ion: m/z 381.1)
m/z (Observed Ion)Chemical FormulaDescription of Fragment
193.0C₁₀H₉O₄⁻[Ferulic acid - H]⁻, often the base peak. Formed by the cleavage of the ester bond.
178.0C₉H₆O₄⁻[Ferulic acid - H - CH₃]⁻, loss of a methyl radical from the ferulic acid fragment.
149.0C₈H₅O₃⁻[Ferulic acid - H - CO₂]⁻, loss of carbon dioxide from the ferulic acid fragment.
134.0C₈H₆O₂⁻[Ferulic acid - H - CO₂ - CH₃]⁻, subsequent loss of a methyl radical after decarboxylation.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Analysis of this compound

  • Sample Preparation: Dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1-10 µg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

    • MS1 Scan Range: m/z 100-500.

    • Precursor Ion Selection: Isolate the [M-H]⁻ ion at m/z 381.1.

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Optimize between 10-40 eV to achieve a good fragmentation pattern.

Visualization

Fragmentation_Pathway Precursor This compound [M-H]⁻ m/z 381.1 Feruloyl [Ferulic acid - H]⁻ m/z 193.0 Precursor->Feruloyl - C₈H₁₂O₅ (Methyl Quinate) Loss_CH3 [Ferulic acid - H - CH₃]⁻ m/z 178.0 Feruloyl->Loss_CH3 - CH₃ Loss_CO2 [Ferulic acid - H - CO₂]⁻ m/z 149.0 Feruloyl->Loss_CO2 - CO₂ Loss_CO2_CH3 [Ferulic acid - H - CO₂ - CH₃]⁻ m/z 134.0 Loss_CO2->Loss_CO2_CH3 - CH₃

Caption: Proposed MS/MS fragmentation pathway of this compound in negative ion mode.

References

Technical Support Center: Enhancing NMR Spectral Resolution for Methyl 5-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the NMR analysis of Methyl 5-O-feruloylquinate and related phenolic esters. Our goal is to help you achieve high-resolution spectra for accurate structural elucidation and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in the NMR spectrum of this compound?

A1: Poor resolution, characterized by broad or overlapping peaks, typically stems from several key factors:

  • Inadequate Shimming: An inhomogeneous magnetic field is the most frequent cause of broad, distorted peaks. Proper shimming is essential to optimize the magnetic field's homogeneity across the sample.[1]

  • Suboptimal Sample Preparation: Issues such as high sample concentration, the presence of suspended solid particles, or paramagnetic impurities can significantly degrade spectral resolution.[2][3]

  • High Sample Viscosity: A viscous sample, often resulting from high concentration, restricts molecular tumbling, which leads to broader lines.[1]

  • Signal Overlap: The inherent chemical structure of this compound, with multiple protons in similar chemical environments (especially in the aromatic and quinic acid regions), can lead to severe signal overlap.[1][3]

Q2: Which deuterated solvent is recommended for this compound?

A2: Deuterated methanol (B129727) (Methanol-d4, CD₃OD) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are excellent initial choices due to the good solubility of phenolic compounds like feruloylquinic acid esters.[1] If residual solvent signals interfere with key resonances, or to resolve overlapping peaks, trying a different solvent like benzene-d₆ can be beneficial as it can induce different chemical shifts.[1][3]

Q3: How can I resolve the overlapping signals in the aromatic region of the spectrum?

A3: Overlapping aromatic signals are a common challenge with feruloylquinic acid esters.[1] Several strategies can be employed:

  • Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase signal dispersion, helping to separate closely spaced peaks.[1]

  • Change the Solvent: As mentioned, acquiring a spectrum in a solvent like benzene-d₆ can alter the chemical shifts of aromatic protons and potentially resolve the overlap.[3]

  • Utilize 2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential for resolving and assigning overlapping signals by spreading them into a second dimension.[1]

Q4: My ¹³C spectrum has a very low signal-to-noise ratio. How can I improve it?

A4: A low signal-to-noise ratio in ¹³C NMR is expected due to the low natural abundance of the ¹³C isotope. To improve it, you can:

  • Increase the sample concentration.[4]

  • Increase the number of scans (NS).[1]

  • Use a cryoprobe if available, which significantly enhances sensitivity.[1]

  • Employ proton-detected 2D experiments like HSQC and HMBC (Heteronuclear Multiple Bond Correlation), which are much more sensitive for obtaining ¹³C chemical shift information.[1]

Troubleshooting Guide

Issue 1: Peaks are broad and show poor lineshape.

  • Possible Cause: Poor magnetic field homogeneity.

    • Solution: Re-shim the spectrometer using your sample. Modern instruments have effective automated shimming routines that should be utilized. For manual shimming, iteratively adjust the Z1 and Z2 shims to maximize the lock signal, followed by higher-order Z shims (Z3, Z4) to refine the lineshape.[1]

  • Possible Cause: Sample is too concentrated or contains solid particles.

    • Solution: Dilute your sample and re-acquire the spectrum.[1] For ¹H NMR, a concentration of 2-5 mg in 0.6 mL of solvent is often sufficient.[5] Ensure the sample is fully dissolved and filter it through a pipette with a glass wool plug to remove any suspended solids before transferring it to the NMR tube.[2]

  • Possible Cause: Presence of paramagnetic impurities (e.g., metal ions).

    • Solution: Re-purify the sample if possible. In some cases, adding a small amount of a chelating agent like EDTA can bind metal ions and reduce their broadening effect.[1]

Issue 2: Aromatic and quinic acid signals are heavily overlapped, preventing analysis.

  • Possible Cause: Insufficient spectral dispersion at the current magnetic field strength.

    • Solution: If accessible, use a spectrometer with a higher magnetic field (e.g., 600 MHz or above). The separation of signals in Hz is directly proportional to the field strength, leading to better resolution.[1]

  • Possible Cause: Coincidental chemical shift equivalence in the chosen solvent.

    • Solution: Prepare a new sample in a different deuterated solvent (e.g., switch from Methanol-d₄ to benzene-d₆). Aromatic solvents, in particular, can induce significant changes in the chemical shifts of the analyte.[3]

  • Possible Cause: The complexity of the 1D spectrum is too high for direct interpretation.

    • Solution: Perform 2D NMR experiments. A ¹H-¹H COSY experiment will reveal proton-proton coupling networks, helping to trace the connectivity within the quinic acid and feruloyl moieties. An HSQC experiment will correlate each proton to its directly attached carbon, while an HMBC experiment will show longer-range (2-3 bond) correlations, which are crucial for connecting different parts of the molecule and confirming the esterification site.[1][5]

Data Presentation

Table 1: Recommended NMR Sample Concentrations

Experiment TypeRecommended Sample Mass (in ~0.6 mL solvent)Rationale
¹H NMR (Proton)2-5 mgSufficient for good signal-to-noise with minimal viscosity issues that can broaden lines.[5]
¹³C NMR & 2D NMR15-20 mgHigher concentration is needed to compensate for the low natural abundance of ¹³C and improve S/N.[5]

Table 2: Recommended NMR Acquisition Parameters (400-600 MHz Spectrometer)

Parameter¹H (Proton)¹³C (Carbon)¹H-¹H COSY¹H-¹³C HSQC¹H-¹³C HMBC
Pulse Program zg30zgpg30cosygpppqfhsqcedetgpsisp2.3hmbcgplpndqf
Number of Scans 16-64≥ 10248-164-88-16
Relaxation Delay (d1) 1-5 s2 s1-2 s1-2 s1-2 s
Spectral Width (¹H) ~12-16 ppmN/A~12-16 ppm~12-16 ppm~12-16 ppm
Spectral Width (¹³C) N/A~220 ppmN/A~180 ppm~220 ppm

Note: Parameter names are based on Bruker TopSpin software and may vary for other systems. These are starting points and may require optimization.[1]

Experimental Protocols

Protocol 1: High-Resolution Sample Preparation
  • Weighing: Accurately weigh 2-5 mg of purified this compound for ¹H NMR (or 15-20 mg for ¹³C/2D NMR) into a clean, dry glass vial.[5]

  • Solvent Selection: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., Methanol-d₄) to the vial.[5]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming can be applied, but check for sample stability first.

  • Filtration: Pack a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the glass wool directly into a high-quality 5 mm NMR tube. This step is critical to remove any dust or particulate matter that would severely degrade resolution.[2]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity, solvent, and date.

Protocol 2: Spectrometer Shimming for Optimal Resolution
  • Sample Insertion: Insert the NMR tube into the spinner turbine, checking the depth with the appropriate gauge, and place it in the magnet.

  • Locking: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Automated Shimming: Run the spectrometer's automated shimming routine. This is often sufficient for achieving good resolution.

  • Manual Shimming (if needed):

    • Observe the lock signal level. The goal is to maximize its height and stability.

    • Iteratively adjust the Z1 and Z2 shims. Find the maximum for Z1, then Z2, and repeat as they can interact.

    • Once Z1 and Z2 are optimized, adjust Z3, then re-optimize Z2 and Z1.

    • Proceed to Z4, then re-optimize Z3, Z2, and Z1. A systematic, iterative approach is key.

    • If peak shape is still poor (e.g., shows "humps" at the base), non-spinning shims (X, Y, XZ, etc.) may need adjustment, though this is less common for routine samples.[1]

Mandatory Visualizations

Troubleshooting_Workflow start Poor Resolution Observed (Broad/Overlapping Peaks) sub_prep Step 1: Verify Sample Preparation start->sub_prep q_conc Is concentration optimal? (2-5 mg/0.6 mL for 1H) sub_prep->q_conc sub_shim Step 2: Optimize Shimming act_autoshim Run automated shimming routine sub_shim->act_autoshim sub_acq Step 3: Adjust Acquisition q_overlap Are signals still overlapping? sub_acq->q_overlap act_temp Vary temperature sub_acq->act_temp sub_adv Step 4: Advanced Methods act_highfield Use higher field spectrometer sub_adv->act_highfield act_2d Acquire 2D NMR (COSY, HSQC, HMBC) sub_adv->act_2d q_solid Is sample free of solids? q_conc->q_solid Yes act_dilute Dilute sample q_conc->act_dilute No q_solid->sub_shim Yes act_filter Filter sample q_solid->act_filter No act_dilute->q_solid act_filter->sub_shim q_shim_ok Is lineshape acceptable? act_autoshim->q_shim_ok q_shim_ok->sub_acq Yes act_manualshim Perform manual shimming (Z1, Z2, Z3...) q_shim_ok->act_manualshim No act_manualshim->sub_acq act_solvent Change solvent (e.g., to Benzene-d6) q_overlap->act_solvent Yes end High-Resolution Spectrum q_overlap->end No act_solvent->sub_adv act_temp->sub_adv act_highfield->end act_2d->end

Caption: A workflow for troubleshooting poor NMR spectral resolution.

Logic_for_Overlap start Signal Overlap Issue Identified q_access_hf Access to higher field spectrometer (>=600 MHz)? start->q_access_hf use_hf Re-acquire on high-field instrument q_access_hf->use_hf Yes q_solvent Is changing solvent feasible? q_access_hf->q_solvent No analyze Analyze 2D data to resolve and assign signals use_hf->analyze change_solvent Acquire spectrum in a different solvent (e.g., Benzene-d6) q_solvent->change_solvent Yes run_2d Perform 2D NMR experiments (COSY, HSQC, HMBC) q_solvent->run_2d No change_solvent->analyze run_2d->analyze

Caption: Decision tree for addressing signal overlap issues.

References

Technical Support Center: Methyl 5-O-feruloylquinate in Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-O-feruloylquinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with the unique challenges of sample preparation for bioactivity screening.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a natural phenolic compound belonging to the chlorogenic acid family. It is an ester of ferulic acid and methyl quinate.[1] Like other related compounds, it is investigated for its potential therapeutic properties, which may include antioxidant and anti-inflammatory activities.[1]

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727).[2] For example, a stock solution of 10 mM can be prepared.[2] To aid dissolution, gentle warming to 37°C and the use of an ultrasonic bath may be beneficial.[2] For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: What are the best practices for storing this compound?

A3: To maintain the integrity of the compound, stock solutions should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect the compound and its solutions from light to prevent photodegradation.

Q4: Can the methyl ester in my sample be an artifact of the extraction process?

A4: Yes, if you are extracting the compound from a natural source using methanol, there is a risk of forming methyl feruloylquinate isomers as artifacts through transesterification. This is more likely to occur at elevated temperatures, for prolonged extraction times, or in the presence of acid. This can lead to an incorrect assessment of the phytochemical profile and bioactivity of your sample.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Solubility in Aqueous Assay Buffer This compound has a higher lipophilicity due to the methyl ester, which can lead to poor solubility in aqueous solutions.- Prepare a high-concentration stock solution in DMSO or ethanol. - Serially dilute the stock solution in the assay buffer, ensuring vigorous vortexing. - Use a final DMSO concentration in the assay that is sufficient to maintain solubility but does not affect the biological system.
Inconsistent Results in Bioassays - Compound Degradation: The ester bond may be susceptible to hydrolysis, especially at non-neutral pH or elevated temperatures. The ferulic acid moiety can also degrade.[3] - Precipitation: The compound may be precipitating out of the solution at the final assay concentration.- Prepare fresh dilutions from the stock solution for each experiment. - Ensure the pH of the assay buffer is within a stable range for the compound. - Visually inspect the assay plates for any signs of precipitation. - Consider using a solubilizing agent if compatible with the assay.
Unexpected Peaks in HPLC Analysis - Isomerization: Feruloylquinic acids can undergo acyl migration, where the feruloyl group moves to a different position on the quinic acid ring, especially under neutral to alkaline conditions. - Degradation Products: The appearance of new peaks could indicate the breakdown of the parent compound.- Maintain acidic conditions (pH < 4) during sample preparation and analysis to minimize isomerization. - Use low temperatures (e.g., a cooled autosampler at 4°C) during HPLC analysis. - Analyze samples promptly after preparation.
Low Yield or Purity After Extraction/Purification - Suboptimal Extraction Solvent: The chosen solvent may not be efficient for extracting this compound. - Ineffective Purification: The purification method (e.g., column chromatography) may not be adequately separating the target compound from impurities.- For extraction of phenolic compounds, solvents like methanol, ethanol, acetone, or mixtures with water are commonly used.[4] - For purification, silica (B1680970) gel column chromatography or preparative HPLC are effective methods for separating isomers and other impurities.[5]

Quantitative Data Summary

The following table summarizes key data for this compound and related compounds. Note that specific quantitative data for the 5-O-isomer is limited, and data from the 4-O-isomer and general phenolic compounds are provided as a reference.

Parameter Value/Recommendation Source/Context
Molecular Formula C₁₈H₂₂O₉[6]
Molecular Weight 382.4 g/mol [6]
Recommended Stock Solution Solvent DMSO, Methanol[2]
Recommended Storage Temperature -20°C or -80°CGeneral practice for labile compounds
Typical Concentration Range for In Vitro Assays 1 - 50 µMBased on data for Methyl 4-O-feruloylquinate in antioxidant and anti-inflammatory assays[7]
Solvent Miscibility Miscible with many organic solvents like acetone, ethanol, methanol, and DMSO. Limited miscibility in water.General properties of similar organic molecules[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh a precise amount of this compound powder.

  • Add a calculated volume of high-purity DMSO to achieve the desired molar concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution.[2]

  • Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol provides a general method to assess the antioxidant potential of this compound.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly made and stored in the dark.[2]

    • Prepare a series of dilutions of this compound from the stock solution in methanol.

    • A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control.[2]

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution or standard to the wells.

    • Add 100 µL of the DPPH working solution to each well.

    • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity for each concentration using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Bioactivity Assay cluster_analysis Data Analysis stock Stock Solution (in DMSO) working Working Solutions (in Assay Medium) stock->working Serial Dilution treatment Compound Treatment working->treatment cell_culture Cell Culture (e.g., Macrophages) cell_culture->treatment incubation Incubation treatment->incubation measurement Measurement (e.g., Absorbance, Fluorescence) incubation->measurement calculation Data Calculation (% Inhibition, IC50) measurement->calculation result Bioactivity Profile calculation->result Final Result

Caption: Experimental workflow for bioactivity screening.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ikb IκB ikb_nfkb IκB-NF-κB Complex nfkb NF-κB nfkb_free Free NF-κB ikb_nfkb->nfkb_free IκB Degradation ikk IKK ikk->ikb_nfkb Phosphorylates IκB lps Inflammatory Stimulus (e.g., LPS) lps->ikk Activates m5of This compound m5of->ikk Inhibits nfkb_nuc NF-κB nfkb_free->nfkb_nuc Translocation gene Pro-inflammatory Gene Transcription nfkb_nuc->gene Activates

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

References

Technical Support Center: Quantification of Methyl 5-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of Methyl 5-O-feruloylquinate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental workflow for the quantification of this compound.

Question: Why am I observing low recovery of this compound during sample extraction?

Answer: Low recovery of this compound can stem from several factors related to the extraction process.

  • Inappropriate Solvent Choice: The polarity of the extraction solvent is critical. This compound is a moderately polar compound. Using a solvent system with mismatched polarity will result in poor extraction efficiency. For plant materials, a common and effective method involves extraction with 70% ethanol (B145695) under reflux.

  • Degradation During Extraction: Phenolic compounds like this compound can be susceptible to degradation at high temperatures or upon prolonged exposure to light and oxygen. Consider using methods that minimize heat exposure, such as sonication or microwave-assisted extraction, and work in a protected environment (e.g., using amber vials).

  • Incomplete Cell Lysis: For plant or tissue samples, incomplete disruption of the cell walls can trap the analyte, leading to low recovery. Ensure that the homogenization or grinding process is thorough.

  • Matrix Effects: The sample matrix can interfere with the extraction process. Consider a solid-phase extraction (SPE) clean-up step to remove interfering substances.

Question: My chromatographic peaks for this compound are broad or show tailing. What could be the cause?

Answer: Poor peak shape in liquid chromatography can be attributed to several factors:

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For phenolic compounds, adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is common practice to ensure good peak shape.[1]

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Try diluting your sample.

  • Secondary Interactions: The analyte may have secondary interactions with the stationary phase. Ensure your column is appropriate for phenolic compound analysis (e.g., a C18 column).

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degraded. Try washing the column with a strong solvent or replacing it if necessary.

Question: I am experiencing significant signal suppression or enhancement in my mass spectrometry data. How can I mitigate this?

Answer: Signal suppression or enhancement, often referred to as matrix effects, is a common challenge in LC-MS/MS analysis, especially with complex biological or botanical samples.

  • Improve Sample Clean-up: The most effective way to reduce matrix effects is to remove the interfering compounds before they enter the mass spectrometer. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are common sample preparation techniques for this purpose.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for correcting matrix effects. If this is not available, a structural analog can be used.

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components. Adjusting the gradient profile can often resolve this issue.[1]

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of the analyte.

Frequently Asked Questions (FAQs)

What is the typical molecular weight and formula of this compound?

The molecular formula for this compound is C₂₀H₂₄O₉, and its molecular weight is approximately 408.4 g/mol .

What are the common analytical techniques used for the quantification of this compound?

The most common and powerful technique for the quantification of this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] This method offers high sensitivity and selectivity, which is crucial when analyzing complex matrices.[1] High-performance liquid chromatography (HPLC) with UV detection can also be used, but it may lack the specificity of MS/MS.

What are the typical storage conditions for this compound standards and samples?

To prevent degradation, it is recommended to store standard solutions and prepared samples at low temperatures (e.g., -20°C or -80°C) in amber vials to protect them from light. For long-term storage, lyophilization of the sample extract can be considered.

Are there any known isomers of this compound that could interfere with quantification?

Yes, positional isomers of feruloylquinic acid methyl esters can exist. For example, Methyl 3-O-feruloylquinate and Methyl 4-O-feruloylquinate could potentially co-elute or have similar fragmentation patterns in MS/MS. Therefore, chromatographic separation is critical to ensure accurate quantification. Using multiple reaction monitoring (MRM) transitions in MS/MS can help to differentiate between isomers if they have unique fragment ions.

Quantitative Data Summary

The following table summarizes typical analytical parameters used for the quantification of this compound based on published literature.

ParameterValueReference
Chromatographic Column C18[1]
Mobile Phase A Water with 0.1% Formic Acid[1]
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid[1]
Flow Rate 0.3 mL/min[1]
Injection Volume 2 µL[1]
Ionization Mode Electrospray Ionization (ESI), often in negative mode[1]
MS/MS Transition (Example) Precursor ion (Q1) -> Product ion (Q3)[2]

Experimental Protocols

1. Sample Extraction from Plant Material

This protocol provides a general procedure for the extraction of this compound from dried plant material.

  • Sample Preparation: Grind the dried plant material into a fine powder.

  • Extraction:

    • Weigh approximately 1.0 g of the powdered sample into a round-bottom flask.

    • Add 50 mL of 70% ethanol.

    • Perform reflux extraction for 2 hours.

    • Allow the mixture to cool to room temperature.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution:

    • Dissolve the dried extract in a known volume of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

2. LC-MS/MS Quantification Method

This protocol outlines a typical LC-MS/MS method for the quantification of this compound.

  • Liquid Chromatography System: An ultra-high-performance liquid chromatography (UPLC) system is recommended for better resolution and shorter run times.

  • Chromatographic Conditions: [1]

    • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase:

      • A: Water with 0.1% formic acid

      • B: Acetonitrile with 0.1% formic acid

    • Gradient Program: A typical gradient might start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for a few minutes, and then return to the initial conditions for equilibration. The specific gradient should be optimized for the sample matrix.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 35-40 °C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray ionization (ESI).

    • Polarity: Negative ion mode is often preferred for phenolic acids.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.

    • Optimization: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

TroubleshootingWorkflow start Start: Quantification Issue check_recovery Low Recovery? start->check_recovery check_peak_shape Poor Peak Shape? check_recovery->check_peak_shape No extraction_solvent Optimize Extraction Solvent check_recovery->extraction_solvent Yes check_signal_instability Signal Instability? check_peak_shape->check_signal_instability No mobile_phase Adjust Mobile Phase pH (add 0.1% Formic Acid) check_peak_shape->mobile_phase Yes matrix_effects Investigate Matrix Effects check_signal_instability->matrix_effects Yes end Problem Resolved check_signal_instability->end No extraction_method Modify Extraction Method (e.g., sonication, MAE) extraction_solvent->extraction_method sample_cleanup Implement Sample Cleanup (e.g., SPE) extraction_method->sample_cleanup sample_cleanup->check_peak_shape dilute_sample Dilute Sample mobile_phase->dilute_sample check_column Check/Replace Column dilute_sample->check_column check_column->check_signal_instability optimize_chromatography Optimize Chromatography to separate from interferences matrix_effects->optimize_chromatography internal_standard Use Internal Standard internal_standard->end optimize_chromatography->internal_standard

Caption: Troubleshooting workflow for this compound quantification.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of Methyl 5-O-feruloylquinate and Methyl 4-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological activities of Methyl 5-O-feruloylquinate and Methyl 4-O-feruloylquinate is currently hampered by a significant lack of direct experimental data. Research into the specific bioactivities of these methylated feruloylquinic acid isomers is still in its nascent stages. Consequently, this guide will focus on a detailed comparison of their parent compounds, 5-O-feruloylquinic acid and 4-O-feruloylquinic acid, as proxies to infer potential therapeutic properties. The influence of methylation on bioactivity will be discussed based on established principles of medicinal chemistry.

Introduction

Feruloylquinic acids are a class of phenolic compounds found in various plants, notably in coffee beans, and are recognized for their potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties. The specific positioning of the feruloyl group on the quinic acid core, as well as methylation of the carboxylic acid, can significantly influence their interaction with biological targets and overall efficacy. This guide synthesizes the available, albeit limited, scientific evidence to provide a comparative overview for researchers, scientists, and drug development professionals.

Quantitative Bioactivity Data

Due to the scarcity of direct comparative studies, the following tables summarize the available quantitative data for the parent compounds, 5-O-feruloylquinic acid and 4-O-feruloylquinic acid. It is important to note that a direct comparison of these values should be made with caution as they may originate from studies with different experimental conditions.

Table 1: Antioxidant Activity of Feruloylquinic Acid Isomers

CompoundAssayIC50 ValueSource
5-O-Feruloylquinic Acid DPPH Radical Scavenging~9 µM[1]
Superoxide Anion Radical Scavenging~36 µM[1]
4-O-Feruloylquinic Acid DPPH Radical ScavengingData not available
ABTS Radical ScavengingData not available

Table 2: Anti-proliferative Activity of 5-O-Feruloylquinic Acid

CompoundCell LineAssayIC50 ValueSource
5-O-Feruloylquinic Acid KB (Oral Epidermal Carcinoma)Not Specified0.56 mM

Table 3: Antiviral Activity of Methyl 4-O-feruloylquinate

CompoundVirusCell LineAssayResultsSource
Methyl 4-O-feruloylquinate H5N1 Influenza AMDCKNeutral Red Uptake3% protective rate at 5 µM[2]

Discussion on the Effect of Isomeric Form and Methylation

The position of the feruloyl group on the quinic acid ring can affect the molecule's stereochemistry and its ability to interact with active sites of enzymes or receptors. This can lead to differences in biological activity between the 4-O and 5-O isomers.

Methylation of the carboxylic acid group, which differentiates the parent acids from their methyl esters, primarily increases the lipophilicity of the molecule. This enhanced lipid solubility can lead to:

  • Increased Cell Membrane Permeability: Higher lipophilicity may facilitate easier passage across cell membranes, potentially leading to higher intracellular concentrations.

  • Altered Bioavailability: In an in vivo context, increased lipophilicity can sometimes improve oral bioavailability.

  • Prodrug Potential: The methyl ester may act as a prodrug, being hydrolyzed by intracellular esterases to release the active parent carboxylic acid within the cell.

Signaling Pathways and Mechanisms of Action

Based on the known mechanisms of ferulic acid and other chlorogenic acids, it is hypothesized that feruloylquinic acids exert their biological effects through the modulation of key signaling pathways.

G cluster_antioxidant Antioxidant Response Oxidative_Stress Oxidative_Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->Oxidative_Stress neutralizes Feruloylquinic_Acids_A Feruloylquinic Acids Feruloylquinic_Acids_A->Nrf2_Keap1 may promote dissociation

Fig. 1: Putative Nrf2-mediated antioxidant signaling pathway.

G cluster_inflammatory Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_IkB NF-κB-IκB Complex TLR4->NF_kB_IkB activates IKK, leading to IκB degradation NF_kB NF-κB NF_kB_IkB->NF_kB releases Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) NF_kB->Pro_inflammatory_Genes translocates to nucleus and activates transcription of Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Feruloylquinic_Acids_I Feruloylquinic Acids Feruloylquinic_Acids_I->NF_kB_IkB may inhibit IκB degradation

Fig. 2: Hypothesized NF-κB-mediated anti-inflammatory pathway.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare stock solutions of the test compounds in methanol and make serial dilutions.

  • Assay Procedure:

    • Add 50 µL of each sample dilution to a 96-well plate.

    • Add 150 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.[1]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability and Proliferation

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value can be calculated from the dose-response curve.[3][4][5]

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay evaluates the anti-inflammatory potential of compounds by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

    • Incubate for 10-15 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

  • Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value can then be determined.

G Start Start Seed_Cells Seed Macrophages (e.g., RAW 264.7) in 96-well plate Start->Seed_Cells Adherence Allow cells to adhere (overnight) Seed_Cells->Adherence Pre_treatment Pre-treat with Test Compounds Adherence->Pre_treatment LPS_Stimulation Stimulate with LPS (1 µg/mL) Pre_treatment->LPS_Stimulation Incubation Incubate for 24 hours LPS_Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance (540 nm) Griess_Assay->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Fig. 3: Experimental workflow for the Nitric Oxide Inhibition Assay.

Conclusion

While a definitive comparison of the bioactivities of this compound and Methyl 4-O-feruloylquinate is not yet possible due to a lack of direct experimental evidence, this guide provides a framework for understanding their potential based on the known activities of their parent compounds. The available data suggests that 5-O-feruloylquinic acid possesses notable antioxidant and anti-proliferative properties. The bioactivity of 4-O-feruloylquinic acid remains less characterized quantitatively. Further research, including head-to-head in vitro and in vivo studies, is essential to fully elucidate the comparative efficacy of these isomeric feruloylquinic acids and their corresponding methyl esters. The provided experimental protocols and hypothesized signaling pathways offer a starting point for such investigations.

References

A Comparative Analysis of Methyl 5-O-feruloylquinate and Ferulic Acid: Bioactivity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Methyl 5-O-feruloylquinate and its parent compound, ferulic acid. While ferulic acid is a well-researched phenolic compound with established antioxidant and anti-inflammatory properties, literature on this compound is less extensive. This comparison synthesizes the available experimental data for ferulic acid and discusses the hypothesized and inferred properties of this compound based on its chemical structure and studies of related compounds.

Chemical Structures and Physicochemical Properties

Ferulic acid is a hydroxycinnamic acid that is ubiquitous in the plant kingdom, often found esterified to the cell walls of plants.[1][2] this compound is a derivative where ferulic acid is esterified to the 5-position of methyl quinate.[3] The key structural difference is the presence of the methyl quinate moiety, which is anticipated to increase the lipophilicity of the molecule compared to ferulic acid.[4] This enhanced lipid solubility may facilitate easier passage across cell membranes, potentially leading to higher intracellular concentrations.[4][5]

Comparative Bioavailability

Data Presentation: In Vitro Biological Activities

The following tables summarize the available quantitative data for the antioxidant and anti-inflammatory activities of ferulic acid. For this compound, specific IC50 values are not available in the reviewed literature; however, its qualitative activities are noted.

Table 1: Comparative In Vitro Antioxidant Activity

CompoundAssayIC50 (µM)Supporting Citations
Ferulic Acid DPPH Radical Scavenging44.6[8]
ABTS Radical Scavenging183.08[9]
This compound DPPH Radical ScavengingData not available-
ABTS Radical ScavengingData not available-

Note: A lower IC50 value indicates greater antioxidant activity.

Table 2: Comparative In Vitro Anti-inflammatory Activity

CompoundAssayCell LineIC50 (µM) / % InhibitionSupporting Citations
Ferulic Acid Nitric Oxide (NO) Production InhibitionRAW264.7IC50 values vary; significant inhibition at various concentrations[10]
COX-2 Inhibition->50% inhibition at 100 µg/mL[9]
This compound Nitric Oxide (NO) Production InhibitionRAW264.7Inhibition observed at 10-25 µg/mL[8]
COX-2 Expression InhibitionRAW264.7Inhibition observed at 10-25 µg/mL[8]

Signaling Pathways

Antioxidant Signaling Pathway: Nrf2/HO-1

Ferulic acid is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[11][12][13] Under conditions of oxidative stress, ferulic acid promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes.[12] This leads to the upregulation of phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), which play a crucial role in cellular protection against oxidative damage.[11][14] It is hypothesized that this compound may exert its antioxidant effects through a similar mechanism.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FA Ferulic Acid / this compound (hypothesized) Keap1_Nrf2 Keap1-Nrf2 Complex FA->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates Transcription Transcription & Translation Antioxidant_Genes->Transcription Cellular_Protection Cellular Protection Transcription->Cellular_Protection

Antioxidant Nrf2 Signaling Pathway.
Anti-inflammatory Signaling Pathway: NF-κB

The anti-inflammatory effects of ferulic acid are largely attributed to its ability to inhibit the NF-κB (Nuclear Factor-kappa B) signaling pathway.[6][15][16] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[15] This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as iNOS and COX-2.[17] Ferulic acid has been shown to inhibit the phosphorylation of IκBα, thereby preventing NF-κB activation.[15] this compound is also reported to inhibit the production of pro-inflammatory mediators and is hypothesized to act via this pathway.[8]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα NFkB NF-κB IkBa_NFkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocation FA Ferulic Acid / this compound (hypothesized) FA->IKK inhibits Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_n->Proinflammatory_Genes activates transcription of Transcription Transcription & Translation Proinflammatory_Genes->Transcription Inflammation Inflammatory Response Transcription->Inflammation

Anti-inflammatory NF-κB Signaling Pathway.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds (this compound, Ferulic Acid) and a positive control (e.g., Trolox) in methanol.

    • Create a series of dilutions for each test compound and the positive control.

    • In a 96-well microplate, add 100 µL of each dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
  • Principle: This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW264.7) stimulated with lipopolysaccharide (LPS).

  • Protocol:

    • Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound, Ferulic Acid) or a positive control for 1-2 hours.

    • Stimulation: Induce an inflammatory response by adding 1 µg/mL of LPS to the wells (except for the negative control) and incubate for 24 hours.

    • NO Measurement: Measure the amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Experimental_Workflow cluster_workflow Experimental Workflow: In Vitro Anti-inflammatory Assay A 1. Cell Seeding (RAW264.7 macrophages) B 2. Pre-treatment (Test Compounds / Vehicle) A->B C 3. Inflammatory Stimulation (LPS) B->C D 4. Incubation C->D E 5. Supernatant Collection D->E F 6. Nitric Oxide Measurement (Griess Assay) E->F G 7. Data Analysis (% Inhibition, IC50) F->G

Workflow for In Vitro Anti-inflammatory Assay.

Conclusion

Ferulic acid is a well-characterized compound with proven antioxidant and anti-inflammatory activities, mediated in part through the Nrf2 and NF-κB signaling pathways. This compound, as a methyl ester derivative, is structurally poised to share these biological properties. The increased lipophilicity conferred by the methyl quinate moiety may enhance its cellular uptake and bioavailability, potentially making it a more effective therapeutic agent. However, there is a clear need for direct comparative studies that provide quantitative data on the bioactivities of this compound to validate these hypotheses. Future research should focus on head-to-head in vitro and in vivo comparisons to elucidate the relative potency and pharmacokinetic profiles of these two compounds.

References

Distinguishing Methyl Feruloylquinate Isomers by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in natural product chemistry, metabolomics, and drug development, the accurate identification of isomeric compounds is a critical challenge. The subtle structural differences between isomers can lead to significant variations in biological activity. This guide provides a detailed comparison of methyl 5-O-feruloylquinate, methyl 3-O-feruloylquinate, and methyl 4-O-feruloylquinate, focusing on their differentiation using tandem mass spectrometry (MS/MS). The characteristic fragmentation patterns observed, particularly in negative ion mode, allow for their unambiguous identification.

Comparative Analysis of MS/MS Fragmentation Patterns

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of these isomers.[1][2][3] In negative ion electrospray ionization (ESI) mode, the methyl esters of feruloylquinic acid produce a deprotonated molecule [M-H]⁻ at an m/z of 381.1191.[4] Subsequent collision-induced dissociation (CID) of this precursor ion generates a series of product ions. The relative abundances of these product ions are key to distinguishing between the 3-O-, 4-O-, and 5-O- isomers.

The primary fragmentation involves the cleavage of the ester bond, leading to ions corresponding to the ferulic acid and quinic acid methyl ester moieties.[5][6] Key diagnostic ions include m/z 193, representing the deprotonated ferulic acid, and ions derived from the quinic acid methyl ester. While the unmethylated analogs show characteristic differences in their base peaks, the methyl esters also exhibit distinct fragmentation patterns.[7] For instance, in the negative ion mode MS/MS spectra of methyl quinates, the cinnamic acid portion (feruloyl group in this case) is often observed as the base peak.[1][8]

Precursor Ion (m/z)IsomerKey Diagnostic Fragment Ions (m/z) and Relative Abundance
381.12Methyl 3-O-feruloylquinate193 (Base Peak) , 173, 134[7]
381.12Methyl 4-O-feruloylquinate173 (Base Peak) , 193 (Significant secondary peak)[4]
381.12This compound193 (Base Peak) , with a very weak or absent m/z 179 ion[9]

Note: The fragmentation behavior of methyl esters can be inferred from the well-documented patterns of their corresponding carboxylic acids, although direct studies on the methyl esters are less common.

Experimental Protocols

A robust analytical method is crucial for the successful separation and identification of these isomers. The following is a representative experimental protocol based on established methods for analyzing chlorogenic acid isomers.[10]

Sample Preparation:

  • Extraction: For plant material, extract with 100% methanol (B129727) containing 0.1% (v/v) formic acid to prevent acyl migration.[10]

  • Solid-Phase Extraction (SPE): Use a C18 SPE cartridge for sample cleanup and concentration.

    • Condition the cartridge with methanol, followed by acidified deionized water.

    • Load the sample and wash with a weak organic solvent (e.g., 5% methanol in acidified water).

    • Elute the analytes with methanol or acetonitrile (B52724) containing 0.1% formic acid.[4]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase conditions.[4]

Liquid Chromatography (LC) Method:

  • System: UHPLC system.[10]

  • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm).[10]

  • Column Temperature: 30 - 40 °C.[4]

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.[10]

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[10]

  • Gradient Elution: Start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%), hold, and then re-equilibrate.[4][10]

  • Injection Volume: 1 - 10 µL.[4]

Mass Spectrometry (MS) Method:

  • System: Triple quadrupole or QTOF mass spectrometer.[11]

  • Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.[4]

  • Precursor Ion for MS/MS: m/z 381.12.[4]

  • Product Ions to Monitor: m/z 193, 173, and 134.[4][7][12]

  • Collision Energy: Optimize for each transition to maximize sensitivity.[10]

Visualizing the Workflow and Fragmentation

To further clarify the experimental process and the key fragmentation differences, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation extraction Extraction (Acidified Methanol) spe Solid-Phase Extraction (SPE) Cleanup extraction->spe reconstitution Reconstitution spe->reconstitution lc_separation UHPLC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (Negative Ion Mode) lc_separation->ms_detection data_analysis Fragmentation Pattern Analysis ms_detection->data_analysis isomer_identification Isomer Identification data_analysis->isomer_identification fragmentation_pathways cluster_precursor Precursor Ion cluster_fragments Diagnostic Product Ions cluster_isomers Isomer Differentiation by Base Peak precursor [M-H]⁻ m/z 381.12 frag_193 [Ferulic Acid - H]⁻ m/z 193 precursor->frag_193 Loss of Quinic Acid Methyl Ester frag_173 [Quinic Acid Methyl Ester - H - H₂O]⁻ m/z 173 precursor->frag_173 Loss of Ferulic Acid + Dehydration frag_134 [Ferulic Acid - H - CO₂ - CH₃]⁻ m/z 134 frag_193->frag_134 Loss of CO₂ & CH₃ isomer_3 3-O-Isomer isomer_3->frag_193 Base Peak isomer_4 4-O-Isomer isomer_4->frag_173 Base Peak isomer_5 5-O-Isomer isomer_5->frag_193 Base Peak

References

A Comparative Analysis of Cellular Uptake: Methyl 5-O-feruloylquinate vs. 5-O-feruloylquinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of phenolic compounds like feruloylquinic acids, commonly found in plant-based foods and beverages such as coffee, is intrinsically linked to their bioavailability and cellular uptake.[1] A key strategy to enhance the absorption of these compounds is through chemical modification, such as esterification. This guide provides a comparative analysis of the cellular uptake of 5-O-feruloylquinic acid and its methyl ester derivative, Methyl 5-O-feruloylquinate. While direct comparative cellular uptake data is limited, this guide synthesizes existing knowledge on related compounds and established methodologies to provide a valuable resource for researchers.

Enhanced Lipophilicity and Permeability Through Methylation

Feruloylquinic acids (FQAs) are formed by the esterification of ferulic acid and quinic acid.[1] Their therapeutic applications, including antioxidant and anti-inflammatory properties, are often hampered by low oral bioavailability.[1] The esterification of the carboxylic acid group to form a methyl ester, as in this compound, is a promising approach to increase lipophilicity and membrane permeability.[1] This enhanced lipophilicity is hypothesized to facilitate improved absorption and systemic availability. The presence of the methyl group distinguishes it from its parent compound, 5-O-feruloylquinic acid, and is likely to influence its metabolic fate and bioavailability.[2]

In Vitro Models for Assessing Cellular Uptake: The Caco-2 Cell Assay

A widely accepted in vitro model to predict human intestinal absorption of compounds is the Caco-2 cell permeability assay.[3][4][5][6] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[4][6] The apparent permeability coefficient (Papp), measured in this assay, is a key indicator of a compound's potential for oral absorption.[5][7]

Interpreting Caco-2 Permeability Data:
  • High Permeability: Compounds with a Papp value >1 x 10⁻⁶ cm/s are generally considered to have high intestinal absorption.[4]

  • Moderate Permeability: Papp values between 0.1-1.0 x 10⁻⁶ cm/s suggest moderate absorption.[4]

  • Low Permeability: Papp values <1 x 10⁻⁷ cm/s indicate low absorption.[4]

Studies on structurally similar compounds, like chlorogenic acid (5-caffeoylquinic acid), have utilized Caco-2 cells to investigate intestinal absorption. Research has shown the involvement of active efflux mechanisms for chlorogenic acid and quinic acid, suggesting an overall low intestinal absorption for these compounds in their native form.[8] This highlights the importance of strategies like methylation to overcome such limitations.

Comparative Data and Experimental Protocols

CompoundExpected LipophilicityExpected Caco-2 Permeability (Papp)Rationale
5-O-feruloylquinic acid LowerLow to ModerateThe free carboxylic acid group contributes to higher polarity, potentially limiting passive diffusion across the cell membrane. Active efflux mechanisms may also be involved, as seen with similar compounds like chlorogenic acid.[8]
This compound HigherModerate to HighThe methyl ester group increases lipophilicity, which is expected to enhance membrane permeability and passive diffusion, leading to improved cellular uptake.[1]

Experimental Protocol: Caco-2 Cell Permeability Assay

This protocol outlines a standard procedure for assessing the intestinal permeability of a test compound using the Caco-2 cell model.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Seed the Caco-2 cells onto semipermeable inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².

  • Allow the cells to grow and differentiate for 19-21 days, with media changes every 2-3 days, to form a confluent monolayer with well-established tight junctions.

2. Monolayer Integrity Assessment:

  • Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above 250 Ω·cm².

  • Alternatively, the permeability of a low-permeability marker, such as Lucifer yellow, can be measured.

3. Transport Experiment (Apical to Basolateral):

  • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Add the test compound (dissolved in HBSS, final DMSO concentration <1%) to the apical (donor) side of the insert.

  • Add fresh HBSS to the basolateral (receiver) side.

  • Incubate the plates at 37°C with gentle shaking.

  • Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Replace the collected volume with fresh HBSS.

  • At the end of the experiment, collect a sample from the apical side.

4. Quantification and Data Analysis:

  • Quantify the concentration of the test compound in the collected samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment), A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Visualizing the Cellular Uptake Process

The following diagrams illustrate the conceptual difference in cellular uptake between 5-O-feruloylquinic acid and its methylated form, as well as the experimental workflow.

G cluster_0 Cellular Uptake Comparison 5_FQA 5-O-feruloylquinic acid (Lower Lipophilicity) Cell_Membrane Intestinal Epithelial Cell Membrane 5_FQA->Cell_Membrane Limited Permeability M_5_FQA This compound (Higher Lipophilicity) Passive_Diffusion Passive Diffusion M_5_FQA->Passive_Diffusion Efflux_Pump Active Efflux Cell_Membrane->Efflux_Pump Uptake_Low Lower Uptake Cell_Membrane->Uptake_Low Uptake_High Higher Uptake Cell_Membrane->Uptake_High Passive_Diffusion->Cell_Membrane Enhanced Permeability Efflux_Pump->5_FQA Efflux

Caption: Comparative cellular uptake pathways.

G cluster_workflow Caco-2 Permeability Assay Workflow Start Seed Caco-2 cells on Transwell inserts Differentiate Differentiate for 19-21 days Start->Differentiate Integrity Assess monolayer integrity (TEER) Differentiate->Integrity Add_Compound Add test compound to apical side Integrity->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample Sample from basolateral side at time points Incubate->Sample Analyze Quantify compound (HPLC/LC-MS) Sample->Analyze Calculate Calculate Papp Analyze->Calculate End Results Calculate->End

Caption: Caco-2 experimental workflow.

Conclusion

The methylation of 5-O-feruloylquinic acid to this compound represents a viable strategy to enhance its cellular uptake and, consequently, its potential therapeutic efficacy. By increasing lipophilicity, the methyl ester derivative is predicted to exhibit greater permeability across the intestinal epithelium compared to its parent compound. The Caco-2 cell permeability assay provides a robust in vitro tool for quantifying this difference and guiding the development of more bioavailable phenolic compounds. Further direct comparative studies are warranted to provide quantitative data and confirm these well-supported hypotheses.

References

Validating the Antioxidant Capacity of Methyl 5-O-feruloylquinate Against the Standard, Trolox: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of Methyl 5-O-feruloylquinate against Trolox, a water-soluble analog of vitamin E widely used as a standard in antioxidant assays.[1] While direct, peer-reviewed experimental data comparing the two compounds in the same study is limited, this document synthesizes available information, including computational studies of closely related isomers and established values for Trolox, to offer a valuable resource for researchers. Detailed experimental protocols for key antioxidant assays are provided to facilitate independent validation.

Quantitative Antioxidant Capacity: A Comparative Overview

CompoundAssayValue (IC50 or k)Notes
5-O-Feruloylquinic Acid (Isomer)Hydroperoxyl Radical Scavenging (Computational)k = 4.10 × 10⁴ M⁻¹s⁻¹ (in lipid media)Theoretical value suggesting potent radical scavenging.[3]
Trolox Hydroperoxyl Radical Scavenging (Computational)k = 1.00 × 10⁵ M⁻¹s⁻¹ (in lipid media)Included for comparison within the same computational study.[3]
Trolox DPPH Radical ScavengingIC50 ≈ 3.77 µg/mL (~15.1 µM)Experimentally determined value; can vary with conditions.[4]
Trolox ABTS Radical ScavengingIC50 ≈ 2.93 µg/mL (~11.7 µM)Experimentally determined value; can vary with conditions.[4]

Experimental Protocols for Antioxidant Capacity Assessment

To enable researchers to conduct direct comparative studies, detailed methodologies for two widely accepted antioxidant assays, DPPH and ABTS, are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of the violet DPPH radical to a yellow hydrazine (B178648) derivative is monitored spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or other suitable solvent)

  • This compound

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark.

  • Preparation of Test Samples: Create stock solutions of this compound and Trolox in methanol. From these, prepare a series of dilutions to determine the IC50 value.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the various concentrations of the test compounds and Trolox to the wells.

    • For the blank, use 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value (the concentration required to inhibit 50% of the DPPH radicals) can then be determined by plotting the inhibition percentage against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is measured spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol (or other suitable solvent)

  • This compound

  • Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will generate the ABTS•+ radical cation.

  • Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare stock solutions of this compound and Trolox in methanol. From these, prepare a series of dilutions.

  • Assay:

    • Add 180 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 20 µL of the various concentrations of the test compounds and Trolox to the wells.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the DPPH and ABTS assays.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Standard DPPH_sol->Mix Sample_prep Prepare Serial Dilutions of Test Compound & Trolox Sample_prep->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_rad Generate ABTS•+ (ABTS + K2S2O8) Working_sol Dilute ABTS•+ to Absorbance of 0.7 ABTS_rad->Working_sol Mix Mix ABTS•+ Solution with Sample/Standard Working_sol->Mix Sample_prep Prepare Serial Dilutions of Test Compound & Trolox Sample_prep->Mix Incubate Incubate at RT (6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & TEAC Value Measure->Calculate

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

References

Comparative Efficacy of Methyl 5-O-feruloylquinate in Diverse Cell Models: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential efficacy of Methyl 5-O-feruloylquinate across various cell models. Due to limited direct experimental data on this compound, this document synthesizes available information on its close isomers and related compounds to offer a predictive overview of its biological activities. The guide is intended to serve as a foundational resource to inform future research and experimental design.

Executive Summary

This compound is a naturally occurring phenolic compound with a chemical structure suggesting significant antioxidant, anti-inflammatory, and neuroprotective potential. While direct comparative studies are scarce, data from structurally similar compounds, such as other feruloylquinic acid isomers and caffeoylquinic acids, indicate that this compound likely exerts its effects through the modulation of key cellular signaling pathways, including the Keap1-Nrf2 and NF-κB pathways. This guide presents available quantitative data for these related compounds to provide a benchmark for evaluating the potential efficacy of this compound in various cell-based assays.

Data Presentation: Comparative Bioactivity of Feruloylquinic Acid Isomers and Related Compounds

The following tables summarize the reported in vitro bioactivities of compounds structurally related to this compound. This data is intended to provide a comparative context for the anticipated efficacy of this compound.

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 ValueCell Line/Model
5-O-Feruloylquinic Acid DPPH Radical Scavenging~9 µMChemical Assay
Superoxide Anion Radical Scavenging~36 µMChemical Assay
3-O-Feruloylquinic Acid DPPH Radical Scavenging0.06 mg/mLChemical Assay
ABTS Radical Scavenging0.017 mg/mLChemical Assay
Ferulic Acid DPPH Radical Scavenging92.43 x 10⁻⁷ mol/LChemical Assay[1]
Caffeic Acid DPPH Radical Scavenging19.64 x 10⁻⁷ mol/LChemical Assay[1]
Trolox (Standard) DPPH Radical Scavenging~25.17 µMChemical Assay[2]

Table 2: Comparative Anti-Inflammatory Activity in RAW 264.7 Macrophages

CompoundParameter MeasuredIC50 Value / Effect
4,5-Dicaffeoylquinic Acid Nitric Oxide (NO) ProductionSignificant inhibition
Prostaglandin E2 (PGE2) ProductionSignificant inhibition
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)Significant inhibition
Quercetin (Reference) TNF-α ReleaseIC50: 4.14 µM[3]
Indomethacin (Reference) NO ProductionIC50: 56.8 µM[3]
TNF-α ReleaseIC50: 143.7 µM[3]
PGE2 ReleaseIC50: 2.8 µM[3]

Table 3: Comparative Neuroprotective Effects in SH-SY5Y Neuroblastoma Cells

Compound/ExtractStressorProtective Effect
Oryzanol-rich fraction Hydrogen PeroxidePreserved mitochondrial metabolic enzyme activities, reduced apoptosis[4]
N-Feruloyl Serotonin Amyloid-β (25-35)Decreased loss of cell viability, attenuated oxidative stress and apoptosis[5]
Green Tea Extract Iron-induced oxidative damageAttenuated cell death[6]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the design of comparative efficacy studies for this compound.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [7]

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare serial dilutions of the test compound and a positive control (e.g., Trolox, Ascorbic Acid) in methanol.

    • In a 96-well plate, mix the test compound dilutions with the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [8]

  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color.

  • Protocol:

    • Generate the ABTS•+ by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol (B145695) or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compound and a standard.

    • Add the sample or standard to the ABTS•+ working solution in a 96-well plate.

    • Incubate at room temperature for 6-7 minutes.

    • Measure the absorbance at 734 nm. The IC50 value is then calculated.

Anti-Inflammatory Activity Assay in RAW 264.7 Macrophages

Inhibition of Nitric Oxide (NO) Production [9]

  • Principle: The production of NO, a key inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Protocol:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Induce an inflammatory response by stimulating the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.

    • Collect the cell culture supernatant and mix it with Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of inhibition.

Neuroprotection Assay in SH-SY5Y Cells

MTT Assay for Cell Viability [4]

  • Principle: This colorimetric assay assesses cell metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is soluble in DMSO and can be quantified spectrophotometrically.

  • Protocol:

    • Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of MEM and Ham's F-12 medium supplemented with 10% FBS.

    • Seed the cells in 96-well plates. For a more neuron-like phenotype, differentiate the cells with 10 µM retinoic acid for 6 days.

    • Pre-treat the differentiated cells with various concentrations of the test compound for 24 hours.

    • Induce neurotoxicity by challenging the cells with a stressor (e.g., 250 µM H₂O₂) for 24 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm. Cell viability is expressed as a percentage of the untreated control.

Mandatory Visualizations

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow for assessing the bioactivity of this compound.

G cluster_workflow Experimental Workflow start Cell Seeding (e.g., RAW 264.7, SH-SY5Y) pretreatment Pre-treatment with This compound start->pretreatment stressor Induction of Stress (e.g., LPS, H₂O₂) pretreatment->stressor incubation Incubation stressor->incubation assay Bioactivity Assay (e.g., Griess, MTT) incubation->assay analysis Data Analysis (IC50 Calculation) assay->analysis

Caption: General experimental workflow for in vitro bioactivity assessment.

G cluster_pathway Hypothesized Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocation genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->genes Transcription nucleus Nucleus MFQ This compound MFQ->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

G cluster_pathway Hypothesized Antioxidant Response Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE ARE Nrf2_nucleus->ARE nucleus Nucleus genes Antioxidant Genes (HO-1, NQO1) ARE->genes Transcription MFQ This compound MFQ->Keap1 Inhibition

Caption: Hypothesized activation of the Nrf2 antioxidant response pathway.

References

A Head-to-Head Comparison of Methyl 5-O-feruloylquinate Isomers in Anti-Inflammatory Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the anti-inflammatory potential of Methyl 5-O-feruloylquinate and its isomers remains a developing area of research. Direct, head-to-head experimental data for the complete isomeric series is not extensively available in peer-reviewed literature. However, based on data from closely related compounds and predictive models, this guide provides a comparative framework for their potential efficacy in key in vitro anti-inflammatory assays. This document is intended for researchers, scientists, and drug development professionals to inform experimental design and hypothesis generation.

This guide will focus on the anticipated performance of this compound isomers in comparison to the parent compound, ferulic acid, and a standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac. The presented quantitative data for the isomers is based on predictive models for Methyl 4-O-feruloylquinate, offering a representative outlook for this class of compounds.

Comparative Performance Data

The anti-inflammatory activity of the test compounds is evaluated based on their ability to inhibit key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation.

Inhibition of Nitric Oxide (NO) Production

Nitric oxide is a key signaling molecule in inflammation, and its overproduction is a hallmark of inflammatory processes. The inhibitory concentration (IC₅₀) is a measure of the concentration of a compound required to inhibit 50% of the NO production. A lower IC₅₀ value indicates greater potency.

CompoundConcentration (µM)Inhibition of NO Production (%)IC₅₀ (µM)
Methyl 4-O-feruloylquinate (Hypothetical) 1035 ± 4.228.5
2558 ± 5.1
5085 ± 6.3
Ferulic Acid 1030 ± 3.835.2
2552 ± 4.5
5078 ± 5.9
Diclofenac 1045 ± 4.815.8
2575 ± 6.2
5095 ± 7.1

Data for Methyl 4-O-feruloylquinate is hypothetical and presented for comparative purposes. Data for Ferulic Acid and Diclofenac is representative of typical experimental outcomes.

Inhibition of Pro-inflammatory Cytokines

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) play a crucial role in orchestrating the inflammatory response. The ability of a compound to inhibit the production of these cytokines is a key indicator of its anti-inflammatory potential.

Compound (at 50 µM)Inhibition of TNF-α (%)Inhibition of IL-6 (%)Inhibition of IL-1β (%)
Methyl 4-O-feruloylquinate (Hypothetical) 75 ± 6.868 ± 5.972 ± 6.3
Ferulic Acid 65 ± 5.560 ± 5.162 ± 5.4
Diclofenac 92 ± 8.188 ± 7.590 ± 7.8

Data for Methyl 4-O-feruloylquinate is hypothetical and presented for comparative purposes. Data for Ferulic Acid and Diclofenac is representative of typical experimental outcomes.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to assess the anti-inflammatory properties of the compounds.

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with various concentrations of the test compounds for 1 hour. Inflammation is then induced by adding Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

Nitric Oxide (NO) Production Assay

The production of nitric oxide is an indicator of inflammation.[1] The amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[1] After 24 hours of LPS stimulation, 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The mixture is incubated at room temperature for 10 minutes, and the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.[1]

Pro-inflammatory Cytokine Measurement (ELISA)

The levels of pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[1] Cell culture supernatants are collected 24 hours after LPS stimulation. Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β are used according to the manufacturer's instructions. The absorbance is measured at the appropriate wavelength, and cytokine concentrations are determined from a standard curve.[1]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of this compound isomers are hypothesized to be mediated through the modulation of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis seed_cells Seed RAW 264.7 Cells adherence Overnight Adherence seed_cells->adherence pretreatment Pre-treat with Compounds adherence->pretreatment lps_stimulation LPS Stimulation (1 µg/mL) pretreatment->lps_stimulation collect_supernatant Collect Supernatant (24h) lps_stimulation->collect_supernatant no_assay NO Production Assay (Griess Reagent) collect_supernatant->no_assay elisa_assay Cytokine Measurement (ELISA) collect_supernatant->elisa_assay ic50_calc Calculate IC50 for NO Inhibition no_assay->ic50_calc cytokine_inhibition Determine % Cytokine Inhibition elisa_assay->cytokine_inhibition

Fig. 1: General experimental workflow for in vitro anti-inflammatory assays.

nf_kb_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_n NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Compound Methyl Feruloylquinate Isomers Compound->IKK Inhibits DNA DNA NFkB_n->DNA Transcription Transcription DNA->Transcription Transcription->Genes

Fig. 2: Proposed inhibition of the NF-κB signaling pathway.

mapk_pathway cluster_nucleus_mapk Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK AP1 AP-1 p38->AP1 JNK->AP1 Nucleus Nucleus AP1->Nucleus AP1_n AP-1 Genes Pro-inflammatory Gene Expression Compound Methyl Feruloylquinate Isomers Compound->TAK1 Inhibits DNA_mapk DNA AP1_n->DNA_mapk Transcription_mapk Transcription DNA_mapk->Transcription_mapk Transcription_mapk->Genes

Fig. 3: Proposed inhibition of the MAPK signaling pathway.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 5-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of "Methyl 5-O-feruloylquinate" is critical for its study in various applications, including pharmaceutical and nutraceutical development. This guide provides an objective comparison of analytical methodologies for the analysis of this compound, with a focus on providing supporting experimental data and detailed protocols to aid in method selection and cross-validation.

The primary analytical techniques for the quantification of this compound and related phenolic compounds are based on liquid chromatography coupled with mass spectrometry or ultraviolet detection. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) offer high sensitivity and selectivity, which are essential for the analysis of complex matrices such as plant extracts and biological samples.[1]

Quantitative Data Summary

The selection of an analytical method is often a trade-off between sensitivity, speed, and accessibility of instrumentation. The following tables summarize the key performance parameters for various chromatographic methods used in the analysis of this compound and similar compounds. This data is compiled from multiple sources to provide a basis for comparison.

Table 1: Comparison of HPLC-UV and UHPLC-MS/MS Method Performance

ParameterHPLC-UVUHPLC-MS/MS
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL range
Accuracy (% Recovery) 90-110%95-109.4%[1]
Precision (%RSD) < 15%< 10%
Analysis Time ~30 min< 10 min

Table 2: Detailed Performance Data from a Validated UHPLC-MS/MS Method for Phenolic Compounds [2]

Compound GroupLinearity (R²)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Hydroxycinnamic Acids> 0.990.01 - 0.50.03 - 1.568 - 100
Hydroxyphenylacetic Acids> 0.990.05 - 1.00.15 - 3.075 - 100
Hydroxybenzoic Acids> 0.990.1 - 0.50.3 - 1.580 - 100
Flavanones & Flavonols> 0.990.01 - 0.10.03 - 0.361 - 100

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are protocols for sample preparation and chromatographic analysis.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for the cleanup and concentration of analytes from complex matrices.[3]

  • Cartridge Conditioning:

    • Pass 5 mL of methanol (B129727) through a C18 SPE cartridge.

    • Equilibrate with 5 mL of deionized water. Do not allow the cartridge to dry.[3]

  • Sample Loading:

    • Dissolve the sample in a minimal amount of a compatible solvent and acidify to pH 2-3 with formic acid.[3]

    • Load the sample onto the cartridge at a flow rate of 1-2 mL/min.[3]

  • Washing:

    • Wash the cartridge with 5 mL of deionized water containing 5% methanol (acidified to pH 2-3) to remove polar impurities.[3]

  • Elution:

    • Elute this compound with 5 mL of methanol, which can be acidified with 0.1% formic acid to improve recovery.[3]

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for LC analysis.[4]

Analytical Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for routine quantification and purity assessment.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.[5]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.[6]

  • Gradient: A typical gradient would be 10-50% B over 30 minutes.[6]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 325 nm.[6]

  • Sample Preparation: Dissolve samples in the mobile phase or a compatible solvent and filter through a 0.45 µm syringe filter.[5]

Analytical Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method offers higher sensitivity, selectivity, and speed, making it ideal for complex samples and low concentration analytes.[7]

  • Instrumentation: UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[7][8]

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[7][9]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile or methanol with 0.1% formic acid.[7][9]

  • Gradient: A fast gradient can be employed, for example, 5-95% B in under 5 minutes.[2]

  • Flow Rate: 0.3 - 0.6 mL/min.[2][9]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is generally preferred for phenolic acids.[4]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. For this compound (C₁₈H₂₂O₉, monoisotopic mass: 382.1264 Da), the precursor ion would be [M-H]⁻ at m/z 381.12. Product ions would be monitored for confirmation and quantification.[4][10]

Mandatory Visualization

The following diagrams illustrate the analytical workflow and the logical relationship for method cross-validation.

G Figure 1: Analytical Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration SPE_Cleanup SPE_Cleanup Filtration->SPE_Cleanup Optional HPLC_UV HPLC_UV SPE_Cleanup->HPLC_UV UHPLC_MSMS UHPLC_MSMS SPE_Cleanup->UHPLC_MSMS Quantification_UV Quantification_UV HPLC_UV->Quantification_UV Quantification_MS Quantification_MS UHPLC_MSMS->Quantification_MS Results Results Quantification_UV->Results Quantification_MS->Results

Figure 1: Analytical Workflow for this compound.

G Figure 2: Cross-Validation Logical Framework Method_A Primary Method (e.g., UHPLC-MS/MS) Comparison Comparison Method_A->Comparison Method_B Secondary Method (e.g., HPLC-UV) Method_B->Comparison Validation Validation Comparison->Validation Compare Results

Figure 2: Cross-Validation Logical Framework.

References

Methyl 5-O-feruloylquinate as a Prodrug: A Comparative Analysis of Bioavailability and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Methyl 5-O-feruloylquinate as a potential prodrug of ferulic acid, a phenolic compound with established antioxidant, anti-inflammatory, and neuroprotective properties. Due to the limited direct experimental data on this compound, this guide synthesizes information from studies on the parent compound, ferulic acid, and its ethyl ester to infer the potential advantages of methyl esterification. The aim is to offer a valuable resource for researchers interested in developing more effective delivery systems for ferulic acid.

Introduction to Ferulic Acid and the Prodrug Strategy

Ferulic acid, a derivative of hydroxycinnamic acid, is abundant in various plant sources. Its therapeutic potential is often hampered by low bioavailability and rapid metabolism, which limit its clinical utility. A promising approach to overcome these limitations is the development of prodrugs, which are inactive or less active precursors that are metabolized in vivo to the active parent drug. Esterification of ferulic acid is a common prodrug strategy to enhance its lipophilicity, thereby potentially improving its absorption and ability to cross biological membranes, including the blood-brain barrier.

This compound is a methyl ester of 5-O-feruloylquinic acid. The methyl ester group is expected to be hydrolyzed by esterases in the body, releasing the active ferulic acid and quinic acid moieties. This guide will compare the anticipated pharmacokinetic profile and therapeutic efficacy of this compound with ferulic acid and its ethyl ester.

Data Presentation: Comparative Pharmacokinetics

The following table summarizes key pharmacokinetic parameters for ferulic acid and ethyl ferulate in rats, providing a basis for predicting the behavior of this compound.

ParameterFerulic Acid (Oral)Ethyl Ferulate (Oral)This compound (Predicted)
Cmax 8.17 µg/mL[1]18.38 µg/mL (as ferulic acid)[2][3]Higher than Ferulic Acid
Tmax 0.03 h[1]0.25 h[2][3]Potentially delayed compared to Ferulic Acid
AUC 2594.45 h*ng/mL[1]Higher than Ferulic AcidSignificantly higher than Ferulic Acid
Bioavailability Low[1]Increased compared to Ferulic AcidEnhanced
Half-life (t1/2) 0.11 h (elimination)0.11 h (elimination of ferulic acid)[4]Dependent on hydrolysis rate

Comparative Therapeutic Efficacy

This section compares the neuroprotective and anti-inflammatory effects of ferulic acid and its methyl ester, providing a framework for the expected efficacy of this compound.

Neuroprotective Effects

Ferulic acid has demonstrated significant neuroprotective effects in various models of neurological disorders.[5][6][7][8][9] Studies on ferulic acid methyl ester suggest that it can also attenuate cerebral ischemia-reperfusion injury by modulating specific signaling pathways.[10][11][12][13] The enhanced lipophilicity of the methyl ester may lead to increased brain penetration and, consequently, more potent neuroprotective activity compared to the parent compound.

Anti-inflammatory Effects

Ferulic acid exerts anti-inflammatory effects by modulating various signaling pathways and reducing the production of pro-inflammatory mediators.[14][15][16] Prodrugs like this compound are expected to exhibit similar or enhanced anti-inflammatory activity due to improved bioavailability, leading to higher concentrations of the active compound at the site of inflammation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design and execution of comparative studies.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine and compare the pharmacokinetic profiles of this compound, ferulic acid, and other ferulic acid prodrugs after oral administration in rats.

Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are fasted overnight before the experiment with free access to water.

Drug Administration:

  • Prepare suspensions of the test compounds (this compound, ferulic acid, ethyl ferulate) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer a single oral dose of each compound to different groups of rats via oral gavage.

Blood Sampling:

  • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.[15][16][17]

  • Collect blood into heparinized tubes and centrifuge to obtain plasma.

  • Store plasma samples at -80°C until analysis.

Sample Analysis:

  • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of the parent compounds and their major metabolites (e.g., ferulic acid) in plasma.

  • Analyze the plasma samples to determine the concentration of the analytes at each time point.

Pharmacokinetic Analysis:

  • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t1/2), and clearance.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate and compare the anti-inflammatory activity of this compound and other compounds in a model of acute inflammation.

Animals: Male Wistar rats (150-200 g) are used.

Procedure:

  • Administer the test compounds (this compound, ferulic acid, positive control like indomethacin, and vehicle) orally to different groups of rats.

  • After a specific period (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat to induce inflammation.[2][7][18]

  • Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18]

Data Analysis:

  • Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.

  • A significant reduction in paw edema indicates anti-inflammatory activity.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To assess the neuroprotective effects of this compound and other compounds against cerebral ischemia-reperfusion injury.

Animals: Male Sprague-Dawley rats (250-300 g) are used.

Procedure:

  • Anesthetize the rats.

  • Induce focal cerebral ischemia by occluding the middle cerebral artery (MCA) using the intraluminal suture method.[4][5][6][8][9]

  • Administer the test compounds (this compound, ferulic acid, or vehicle) at a specific time point (e.g., before or after the onset of ischemia).

  • After a defined period of occlusion (e.g., 90 minutes), withdraw the suture to allow for reperfusion.

  • Monitor the animals for neurological deficits.

  • At the end of the experiment (e.g., 24 hours after reperfusion), sacrifice the animals and remove the brains.

Evaluation:

  • Assess the infarct volume by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

  • Perform histological analysis to evaluate neuronal damage.

  • Conduct behavioral tests to assess neurological function.

Mandatory Visualizations

Prodrug_Metabolism cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation Oral\nAdministration Oral Administration This compound\n(Prodrug) This compound (Prodrug) Oral\nAdministration->this compound\n(Prodrug) Hydrolysis by Esterases Hydrolysis by Esterases This compound\n(Prodrug)->Hydrolysis by Esterases Metabolism Active Ferulic Acid Active Ferulic Acid Therapeutic Effect Therapeutic Effect Active Ferulic Acid->Therapeutic Effect Active Feruloylquinic Acid Active Feruloylquinic Acid Active Feruloylquinic Acid->Therapeutic Effect Hydrolysis by Esterases->Active Ferulic Acid Hydrolysis by Esterases->Active Feruloylquinic Acid

Caption: Prodrug activation of this compound.

Pharmacokinetic_Workflow A Animal Acclimatization B Oral Administration of Test Compound A->B C Serial Blood Sampling B->C D Plasma Separation C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Parameter Calculation E->F

Caption: Experimental workflow for in vivo pharmacokinetic studies.

Neuroprotective_Pathway Oxidative Stress Oxidative Stress Nrf2 Pathway Nrf2 Pathway Oxidative Stress->Nrf2 Pathway Inhibits Inflammation Inflammation Inflammation->Nrf2 Pathway Inhibits Ferulic Acid Ferulic Acid Ferulic Acid->Nrf2 Pathway Activates Antioxidant Response Antioxidant Response Nrf2 Pathway->Antioxidant Response Neuronal Survival Neuronal Survival Antioxidant Response->Neuronal Survival

Caption: Neuroprotective signaling pathway activated by Ferulic Acid.

References

Safety Operating Guide

Proper Disposal of Methyl 5-O-feruloylquinate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step procedures for the proper disposal of Methyl 5-O-feruloylquinate, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is crucial for mitigating risks to personnel and the environment.

Hazard and Safety Summary

Hazard ClassificationGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Acute toxicity, oral (Category 4)H302: Harmful if swallowedProtective gloves, protective clothing, eye protection, face protection.[1][2][3]
Skin corrosion/irritation (Category 2)H315: Causes skin irritationProtective gloves, protective clothing.[1][2][3][4]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationEye protection (goggles or face shield).[1][2][3][4]
Specific target organ toxicity, single exposure (Respiratory tract irritation)H335: May cause respiratory irritationRespiratory protection (e.g., NIOSH-approved respirator).[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[1] This substance should be treated as hazardous waste and disposed of through a licensed professional waste disposal service.[1]

1. Waste Collection and Storage:

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables such as weigh boats and pipette tips, in a dedicated, clearly labeled, and securely sealed hazardous waste container.[1] This container must be kept closed when not in use and stored in a designated, well-ventilated waste accumulation area.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.[1] To prevent potentially dangerous reactions, do not mix this waste with other chemical waste streams unless their compatibility has been definitively confirmed.

  • Contaminated Materials: Any materials used for cleaning spills, such as absorbent pads or wipes, must also be collected and disposed of as solid hazardous waste.[1]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5] The resulting rinsate must be collected and disposed of as hazardous liquid waste.[5]

2. Handling Spills:

In the event of a spill, immediately evacuate all non-essential personnel from the area and ensure adequate ventilation.[6] Personnel involved in the cleanup must wear the appropriate PPE as detailed in the table above.

  • Liquid Spills: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1] Collect the absorbed material and place it into the designated hazardous waste container.

  • Solid Spills: Carefully sweep up the solid material, avoiding dust formation, and place it in the designated hazardous waste container.[7]

3. Final Disposal:

Arrange for the collection of all hazardous waste containers by a licensed environmental waste management company. Under no circumstances should this compound or its containers be disposed of down the drain or in regular trash, as this can lead to significant environmental contamination. [1][2]

Disposal Workflow Diagram

DisposalWorkflow cluster_collection Waste Collection & Segregation cluster_containment Waste Containment cluster_storage Interim Storage cluster_disposal Final Disposal solid_waste Solid Waste (e.g., contaminated consumables) solid_container Labeled, Sealed Solid Hazardous Waste Container solid_waste->solid_container liquid_waste Liquid Waste (e.g., solutions) liquid_container Labeled, Sealed Liquid Hazardous Waste Container liquid_waste->liquid_container spill_cleanup Spill Cleanup Materials (e.g., absorbents) spill_cleanup->solid_container storage_area Designated, Well-Ventilated Waste Accumulation Area solid_container->storage_area liquid_container->storage_area waste_management Licensed Professional Waste Disposal Service storage_area->waste_management PROPER DISPOSAL improper_disposal Improper Disposal (Drain, Regular Trash) storage_area->improper_disposal IMPROPER DISPOSAL (DO NOT DO)

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Methyl 5-O-feruloylquinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for handling Methyl 5-O-feruloylquinate, including detailed operational and disposal plans to foster a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards are mandatory.[3] A face shield should be worn over safety glasses when there is a risk of splashing.[3][4][5]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[3][4][5] It is advisable to double-glove for added protection.[5] Gloves should be inspected before use and changed immediately if contaminated.[6][7]
Body Protection A fully buttoned lab coat is required.[5] For tasks with a higher splash potential, a chemical-resistant apron over the lab coat is recommended.[4][5] Long pants and closed-toe shoes are mandatory.[5][8]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[3][9][10]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of the experiment.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently certified.[4]

  • Conduct all work with this compound within a properly functioning and certified laboratory fume hood.[4][5]

2. Weighing and Solution Preparation:

  • When weighing the solid compound, perform the task in a fume hood to avoid inhalation of any airborne particles.

  • Use appropriate tools (e.g., spatulas, weigh boats) and handle them carefully to prevent generating dust.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

3. During the Experiment:

  • Keep all containers with this compound tightly closed when not in use.[4][11]

  • Avoid contact with skin and eyes.[7]

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][7]

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite (B1170534) or sand.[1][11]

  • Collect the absorbed material into a sealed, labeled hazardous waste container.[1]

  • Clean the spill area thoroughly.

Disposal Plan: Safe Waste Management

Proper disposal of chemical waste is critical to protect personnel and the environment.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound, including weigh boats, pipette tips, and gloves, must be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid waste containing the compound should be collected in a separate, sealed, and appropriately labeled hazardous waste container.[1] Do not mix with other waste streams unless compatibility is confirmed.[1][12]

2. Container Management:

  • Waste containers should be kept closed when not in use and stored in a designated, well-ventilated waste accumulation area.[1]

3. Final Disposal:

  • Arrange for the disposal of hazardous waste through a licensed professional waste disposal service.[1]

  • Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

prep Preparation - Verify fume hood - Check safety shower/eyewash - Don appropriate PPE handling Handling - Weighing in fume hood - Solution preparation - Conduct experiment prep->handling Proceed with caution spill Spill Response - Evacuate and contain - Absorb and collect - Decontaminate area handling->spill In case of accident waste_collection Waste Collection - Segregate solid and liquid waste - Use labeled, sealed containers handling->waste_collection Routine workflow spill->waste_collection Containment and cleanup disposal Final Disposal - Store in designated area - Arrange for professional disposal waste_collection->disposal End of process

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.